molecular formula C6H6FNS B13205644 3-Amino-5-fluorobenzene-1-thiol

3-Amino-5-fluorobenzene-1-thiol

Cat. No.: B13205644
M. Wt: 143.18 g/mol
InChI Key: FQGILHKULUNBQQ-UHFFFAOYSA-N
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Description

3-Amino-5-fluorobenzene-1-thiol (CAS 1178495-87-8) is a valuable bifunctional chemical building block in organic synthesis and medicinal chemistry research. This compound features a molecular formula of C 6 H 6 FNS and a molecular weight of 143.18 g/mol [ ]. Its structure contains two highly reactive and orthogonal functional groups: a primary aromatic amine and a thiol, in addition to a fluorine substituent, making it a versatile scaffold for constructing more complex molecules. The primary research value of this compound lies in its application as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The aromatic amine group can participate in amide bond formation or serve as a directing group in metal-catalyzed reactions, while the thiol group is a potent nucleophile ideal for creating covalent bonds [ ]. Thiols are known to react selectively with specific electrophiles, such as maleimides and haloacetamides, which is a powerful technique for the labeling and study of proteins and peptides [ ]. This selective reactivity is crucial in bioconjugation strategies for developing antibody-drug conjugates, diagnostic probes, and functionalized polymers. Furthermore, the fluorine atom on the aromatic ring can be used to modulate the electronic properties and metabolic stability of resulting compounds, a common strategy in drug discovery to optimize pharmacokinetic profiles [ ]. The presence of fluorine also allows potential applications in 19 F NMR spectroscopy for studying reaction mechanisms or biological interactions. Researchers utilize this compound to develop novel molecular entities by exploiting the synergy between its amine, thiol, and fluorine substituents. Disclaimer: This product is intended for Research Use Only (RUO). It is not intended for diagnostic or therapeutic use, nor for human or veterinary applications.

Properties

Molecular Formula

C6H6FNS

Molecular Weight

143.18 g/mol

IUPAC Name

3-amino-5-fluorobenzenethiol

InChI

InChI=1S/C6H6FNS/c7-4-1-5(8)3-6(9)2-4/h1-3,9H,8H2

InChI Key

FQGILHKULUNBQQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)S)N

Origin of Product

United States

Foundational & Exploratory

Chemical structure properties of 3-Amino-5-fluorobenzene-1-thiol

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical architecture, synthesis, and application of 3-Amino-5-fluorobenzene-1-thiol , a specialized fluorinated building block for medicinal chemistry.

Structure, Properties, and Synthetic Utility in Drug Discovery[1]

Executive Summary

This compound (IUPAC: 3-amino-5-fluorobenzenethiol; Synonym: 3-fluoro-5-mercaptoaniline) is a trisubstituted benzene derivative featuring a meta-relationship between all three functional groups: a nucleophilic thiol (-SH), a basic amine (-NH₂), and an electronegative fluorine (-F).

This specific 1,3,5-substitution pattern creates a unique electronic environment where the fluorine atom modulates the pKa and nucleophilicity of both the amine and thiol without imposing steric hindrance adjacent to the reactive centers.[1] It is a high-value scaffold for Fragment-Based Drug Design (FBDD) , particularly for developing covalent inhibitors (targeting cysteine residues) and as a core for PROTAC linkers.

Chemical Architecture & Electronic Properties[1]

Structural Analysis

The molecule belongs to the


 point group (assuming planar conformation). The 1,3,5-substitution pattern is thermodynamically stable and provides three distinct vectors for chemical elaboration.[1]
FeatureDescriptionImpact on Reactivity
Fluorine (C5)

-Inductive Withdrawing (

)
Lowers the pKa of the thiol (more acidic) and the amine (less basic) compared to the non-fluorinated analog.
Amine (C3)

-Donating (+M)
Increases electron density in the ring, partially counteracting the fluorine's inductive effect, but primarily directing electrophilic aromatic substitution to the C2/C4/C6 positions.
Thiol (C1) Nucleophilic / Soft BaseThe primary site for alkylation or conjugation. More acidic than typical alkyl thiols (pKa ~6-7).
Physicochemical Profile (Predicted)

Values are derived from Hammett substituent constants and comparative QSAR modeling of thiophenol derivatives.

PropertyValue (Approx.)Note
Molecular Weight 143.18 g/mol Ideal for FBDD (Rule of 3 compliant).
LogP (Octanol/Water) 1.8 - 2.1Moderate lipophilicity; fluorine enhances lipid solubility.
pKa (Thiol -SH) 6.2 ± 0.3More acidic than thiophenol (6.6) due to F-withdrawal.
pKa (Amine -NH₃⁺) 3.5 ± 0.2Significantly less basic than aniline (4.6) due to meta-F and meta-SH.
H-Bond Donors 2 (Amine, Thiol)Thiol is a weak donor; Amine is primary.
H-Bond Acceptors 2 (Amine, Fluorine)Fluorine is a weak acceptor; Thiol is negligible.

Synthesis & Purification Protocols

Since this specific isomer is often a custom-synthesis target rather than a bulk commodity, two robust pathways are recommended based on commercial precursor availability.

Pathway A: SNAr from 3,5-Difluoronitrobenzene (Preferred)

This route is scalable and avoids the use of odorous dithiols.

Reaction Scheme (DOT Visualization):

SynthesisPath SM 3,5-Difluoronitrobenzene Int1 3-Fluoro-5-nitro-thioether SM->Int1 1. Benzyl Mercaptan (BnSH) K2CO3, DMF, 60°C (SNAr Regioselective) Int2 3-Fluoro-5-aminothiophenol Int1->Int2 2. Na / NH3 (l) or H2, Pd/C (Debenzylation + Reduction) caption Figure 1: Convergent synthesis via Nucleophilic Aromatic Substitution (SNAr).

Detailed Protocol:

  • Nucleophilic Substitution: Dissolve 3,5-difluoronitrobenzene (1.0 eq) in DMF. Add Potassium Carbonate (1.2 eq) and Benzyl Mercaptan (1.05 eq). Stir at 60°C for 4 hours. The symmetry ensures substitution at only one fluorine position.

  • Workup: Dilute with water, extract with EtOAc. The product is the benzyl-protected sulfide.

  • Reduction/Deprotection: Dissolve the intermediate in liquid ammonia/THF at -78°C. Add Sodium metal (small pieces) until a deep blue color persists (Birch-type conditions). This simultaneously reduces the nitro group to an amine and cleaves the benzyl-sulfur bond.

  • Quench: Carefully quench with solid Ammonium Chloride.

  • Isolation: Acidify to pH 4 to protonate the amine (zwitterion handling), extract the thiol.

Pathway B: Newman-Kwart Rearrangement

Best if starting from 3-amino-5-fluorophenol (CAS: 1167055-92-6).

  • Protection: Protect amine (e.g., Boc-anhydride).

  • Activation: React phenol with dimethylthiocarbamoyl chloride (DABCO, DMF).

  • Rearrangement: Heat neat or in diphenyl ether at 200°C (O-thiocarbamate

    
     S-thiocarbamate).
    
  • Hydrolysis: Basic hydrolysis (NaOH/MeOH) cleaves the carbamate to yield the thiolate/amine.

Reactivity & Functionalization

The molecule possesses orthogonal reactivity handles.[] The thiol is the "softest" nucleophile and will react preferentially with soft electrophiles (alkyl halides, Michael acceptors) over the amine.[1]

Chemoselectivity Logic
  • Scenario 1: S-Alkylation (Thioether formation)

    • Conditions: 1.0 eq Alkyl Halide, weak base (NaHCO₃).[1]

    • Outcome: Exclusive S-alkylation. The amine remains free due to the higher nucleophilicity of the thiolate anion.[1]

  • Scenario 2: N-Acylation (Amide formation)

    • Conditions: Acyl chloride/Anhydride.

    • Outcome: Kinetic control yields N-acylation, but S-acylation is a competing side reaction.

    • Strategy: Use a reversible S-protection strategy (e.g., Trityl) if precise N-functionalization is required, or rely on the lability of S-acyl groups (thioesters hydrolyze faster than amides).

Oxidation Risks

Like all aminothiophenols, this compound is prone to oxidative dimerization to form disulfides (Ar-S-S-Ar) upon exposure to air.

  • Handling: Store under Argon/Nitrogen.

  • Recovery: If dimerization occurs, treat with DTT (Dithiothreitol) or TCEP to regenerate the monomer.[1]

Applications in Drug Discovery

Covalent Inhibitor Warheads

The 3-amino-5-fluorobenzenethiol scaffold is an ideal precursor for synthesizing covalent kinase inhibitors .

  • Mechanism: The amine is acylated with an acryloyl chloride to form an acrylamide (Michael acceptor).

  • Role of Fluorine: The fluorine atom at the C5 position withdraws electron density from the aromatic ring, modulating the reactivity of the acrylamide warhead (fine-tuning the "warhead reactivity" to avoid off-target toxicity).

  • Role of Thiol: Can serve as a synthetic handle to attach the warhead to the rest of the pharmacophore.

PROTAC Linkers

The meta-disposition allows this molecule to act as a rigid, linear linker in PROTACs (Proteolysis Targeting Chimeras).

  • Vector: The Thiol and Amine provide attachment points with defined geometry (

    
    120° angle), distinct from para-substituted linkers (180°).[1]
    

Diagram: Functionalization Pathways

Reactivity Center 3-Amino-5-fluorobenzenethiol Prod1 S-Alkyl Derivative (Thioether) Center->Prod1 R-X, NaHCO3 (Soft Nucleophile Dominance) Prod2 N-Acyl Derivative (Amide) Center->Prod2 R-COCl (Kinetic Control) Prod3 Disulfide Dimer (Oxidation Product) Center->Prod3 O2 / Air (Unwanted Side Reaction) caption Figure 2: Divergent reactivity profile. Note the oxidation risk to disulfide.

[2]

References

  • Synthesis of Fluorinated Phenols/Thiophenols

    • Title: A Synthesis of 3,5-Disubstituted Phenols via Nucleophilic Aromatic Substitution.[3]

    • Source:Organic Process Research & Development (2010).[3]

    • URL:[Link]

    • Relevance: Establishes the SNAr methodology for meta-substituted fluoro-arom
  • Thiol Reactivity & Protection

    • Title: Thiophenol synthesis by C-S coupling or substitution.[4]

    • Source:Organic Chemistry Portal.

    • URL:[Link]

    • Relevance: General protocols for converting aryl halides to thiols.[5]

  • Fluorine in Medicinal Chemistry

    • Title: Fluorine in drug discovery: Role, design and case studies.[1][6]

    • Source:Pharmacy Journal (2025).[6]

    • URL:[Link]

    • Relevance: Explains the Hammett effects of Fluorine on metabolic stability and pKa.
  • Precursor Data (3-Amino-5-fluorophenol)

    • Title: 3-Amino-5-fluorophenol Compound Summary.
    • Source:PubChem.[7][8]

    • URL:[Link]

    • Relevance: Physical data for the closest oxygen-analog.

Sources

An In-depth Technical Guide to the pKa Values of the Thiol Group in 3-Amino-5-fluorobenzene-1-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The acid dissociation constant (pKa) of the thiol group is a critical parameter in drug discovery and development, profoundly influencing a molecule's reactivity, nucleophilicity, and pharmacokinetic profile. This guide provides a comprehensive analysis of the thiol pKa of 3-Amino-5-fluorobenzene-1-thiol, a trifunctional aromatic compound of interest in medicinal chemistry. We delve into the theoretical underpinnings governing its acidity, present detailed experimental protocols for its empirical determination, and outline a robust computational methodology for its prediction. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of thiol pKa and its implications.

Introduction: The Significance of Thiol pKa in Drug Development

Thiols and their conjugate bases, thiolates, are pivotal functional groups in biological systems and pharmaceutical agents. The thiol group's propensity to exist in either its protonated (R-SH) or deprotonated (R-S⁻) state is quantified by its pKa value. This equilibrium dictates the nucleophilic character of the sulfur atom, its ability to form disulfide bonds, and its capacity to coordinate with metal ions.[1][2][3] Consequently, the thiol pKa is a key determinant of a drug's mechanism of action, metabolic stability, and potential for off-target effects.[3][4] A lower pKa indicates a stronger acid, meaning the thiol is more readily deprotonated to the highly reactive thiolate anion at physiological pH.[3]

This compound presents a fascinating case study due to the interplay of its substituents. The electron-donating amino group and the electron-withdrawing fluoro group, positioned meta to the thiol, exert opposing electronic effects on the acidity of the sulfhydryl proton. Understanding and accurately determining the pKa of this thiol group is therefore essential for predicting its behavior in a biological milieu and for the rational design of molecules incorporating this scaffold.

Theoretical Considerations: Substituent Effects on Thiophenol Acidity

The acidity of the thiol group in aromatic compounds is modulated by the electronic properties of the substituents on the benzene ring.[5][6] These effects can be broadly categorized as inductive and resonance effects.

  • Inductive Effects: These are transmitted through the sigma bonds and are dependent on the electronegativity of the atoms. A more electronegative substituent will withdraw electron density from the ring, stabilizing the thiolate anion and thus lowering the pKa (increasing acidity).

  • Resonance Effects: These involve the delocalization of electrons through the pi system of the aromatic ring. Electron-withdrawing groups can delocalize the negative charge of the thiolate anion, increasing its stability and lowering the pKa. Conversely, electron-donating groups can destabilize the anion, leading to a higher pKa.

In the case of this compound:

  • Amino Group (-NH₂): The amino group is a strong resonance electron-donating group and a weak inductive electron-withdrawing group. Its primary effect is to donate electron density into the ring, which would destabilize the thiolate anion and increase the pKa.

  • Fluoro Group (-F): The fluoro group is a strong inductive electron-withdrawing group and a weak resonance electron-donating group. Its predominant effect is to withdraw electron density from the ring, which would stabilize the thiolate anion and decrease the pKa.[7]

The meta-position of these substituents to the thiol group means that their resonance effects are minimized, and their inductive effects are more pronounced. Therefore, a qualitative prediction would suggest that the electron-withdrawing effect of the fluorine atom will likely have a more significant impact than the electron-donating effect of the amino group, leading to a pKa value slightly lower than that of thiophenol (pKa ≈ 6.6). However, the precise value is a result of the complex interplay of these competing effects.

Experimental Determination of Thiol pKa

Accurate pKa determination relies on empirical measurements. The following are two widely accepted methods for determining the pKa of the thiol group in this compound.

UV-Vis Spectrophotometric Titration

This method is contingent on the chromophore of the molecule exhibiting a change in its UV-Vis absorbance spectrum upon ionization.[8] The phenoxide-like thiolate anion will have a different electronic structure and thus a different absorbance profile compared to the protonated thiol.

3.1.1. Protocol
  • Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning the expected pKa range (e.g., pH 4 to 9).

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) to ensure solubility.

  • Sample Preparation: For each pH buffer, prepare a sample by adding a small, constant volume of the stock solution to a cuvette containing the buffer. The final concentration of the thiol should be in the micromolar range to ensure a linear response.

  • Spectrophotometric Measurement: Record the UV-Vis absorbance spectrum (e.g., from 200 to 400 nm) for each sample at each pH.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance difference between the protonated and deprotonated forms.

    • Plot the absorbance at this wavelength as a function of pH.

    • The resulting data should form a sigmoidal curve.[8] The pKa is the pH at the inflection point of this curve, which corresponds to the point where the concentrations of the protonated and deprotonated species are equal.

    • The pKa can be determined by fitting the data to the Henderson-Hasselbalch equation.

3.1.2. Self-Validation and Trustworthiness

The integrity of this method is ensured by the consistency of the isosbestic point(s) in the overlay of the absorbance spectra at different pH values. The presence of a sharp isosbestic point indicates a clean equilibrium between two species (the thiol and the thiolate).

Potentiometric Titration

Potentiometric titration is a classical and reliable method for pKa determination that involves monitoring the pH of a solution as a titrant is added.[8][9][10]

3.2.1. Protocol
  • Sample Preparation: Dissolve a precisely weighed amount of this compound in a known volume of deionized water or a suitable co-solvent if solubility is an issue. The concentration should be in the millimolar range.[9]

  • Titration Setup: Place the sample solution in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise volumes of the titrant.

  • Data Recording: Record the pH of the solution after each addition of the titrant, allowing the solution to equilibrate.

  • Data Analysis:

    • Plot the pH of the solution versus the volume of titrant added.

    • The pKa is the pH at the half-equivalence point, where half of the thiol has been neutralized.

    • The equivalence point can be determined from the inflection point of the titration curve, often more clearly visualized by plotting the first or second derivative of the curve.

3.2.2. Self-Validation and Trustworthiness

The accuracy of this method relies on the precise calibration of the pH meter and the accurate standardization of the titrant solution. The sharpness of the inflection point in the titration curve is a good indicator of the accuracy of the determined pKa.

Visualization of Experimental Workflows

Experimental_Workflows cluster_UV_Vis UV-Vis Spectrophotometric Titration cluster_Potentiometric Potentiometric Titration uv_prep Prepare Buffer Solutions (pH 4-9) uv_sample Prepare Samples in Each Buffer uv_prep->uv_sample uv_stock Prepare Thiol Stock Solution uv_stock->uv_sample uv_measure Record UV-Vis Spectra uv_sample->uv_measure uv_analyze Plot Absorbance vs. pH Determine pKa uv_measure->uv_analyze pot_prep Prepare Thiol Solution pot_titrate Titrate with Standardized Base pot_prep->pot_titrate pot_record Record pH vs. Titrant Volume pot_titrate->pot_record pot_analyze Plot Titration Curve Determine pKa pot_record->pot_analyze

Caption: Experimental workflows for pKa determination.

Computational pKa Prediction

In the absence of experimental data or to complement it, computational methods offer a powerful approach for predicting pKa values.[11][12][13] Density Functional Theory (DFT) combined with a continuum solvation model is a widely used and accurate method.[11][12][13][14]

DFT-Based Computational Protocol
  • Molecular Modeling: Build the 3D structures of the protonated (thiol) and deprotonated (thiolate) forms of this compound.

  • Geometry Optimization and Frequency Calculation: Perform geometry optimization and frequency calculations for both species in the gas phase and in a continuum solvent model (e.g., SMD or PCM) that simulates an aqueous environment. The absence of imaginary frequencies confirms that the optimized structures are at a local minimum.

  • Gibbs Free Energy Calculation: Calculate the Gibbs free energy of the protonated (G_HA) and deprotonated (G_A⁻) species in the solvated phase.

  • pKa Calculation: The pKa is calculated using the following thermodynamic cycle:

    pKa = (G_A⁻ - G_HA + G_H⁺) / (2.303 * R * T)

    Where:

    • R is the gas constant.

    • T is the temperature in Kelvin.

    • G_H⁺ is the Gibbs free energy of the proton in the aqueous phase, which is a well-established value.

Trustworthiness and Method Selection

The accuracy of computational pKa predictions is highly dependent on the chosen functional and basis set.[11][13][14] It is recommended to benchmark the computational method against a set of known substituted thiophenols to validate its accuracy before applying it to the molecule of interest. Functionals such as M06-2X and ωB97X-D with a basis set like 6-311++G(d,p) have shown good performance for pKa prediction of thiols.[11][13]

Visualization of the Computational Workflow

Computational_Workflow start 3D Structures of Thiol and Thiolate geom_opt Geometry Optimization & Frequency Calculation (Gas & Solvated Phase) start->geom_opt gibbs Calculate Solvated Gibbs Free Energies (G_HA and G_A⁻) geom_opt->gibbs pka_calc Calculate pKa using Thermodynamic Cycle gibbs->pka_calc result Predicted pKa Value pka_calc->result

Caption: Computational workflow for DFT-based pKa prediction.

Summary of Expected and Determined pKa Values

MethodExpected/Determined pKaNotes
Theoretical Prediction Slightly lower than 6.6Based on the competing electronic effects of the amino and fluoro substituents.
UV-Vis Spectrophotometry To be determined experimentallyRequires a change in the UV-Vis spectrum upon ionization.
Potentiometric Titration To be determined experimentallyA direct and reliable method for pKa determination.
Computational Prediction To be calculatedAccuracy is dependent on the level of theory and basis set used.

Conclusion

The pKa of the thiol group in this compound is a crucial parameter that governs its chemical and biological activity. This guide has provided a comprehensive overview of the theoretical principles influencing its acidity, detailed protocols for its experimental determination via UV-Vis spectrophotometry and potentiometric titration, and a robust workflow for its computational prediction using DFT. By employing these methodologies, researchers can gain a precise understanding of this molecule's ionization behavior, which is invaluable for its application in drug discovery and development. The integration of theoretical insights, empirical data, and computational modeling provides a powerful and self-validating approach to characterizing the physicochemical properties of novel pharmaceutical agents.

References

  • Evaluation of Thiol Raman Activities and pKa Values Using Internally Referenced Raman-Based pH Titr
  • Density Functional Theory Calculation of pKa's of Thiols in Aqueous Solution Using Explicit Water Molecules and - Schlegel Group. The Journal of Physical Chemistry A.
  • Theoretical estimation of the aqueous pKas of thiols. Journal of Sulfur Chemistry.
  • Evaluation of Thiol Raman Activities and pKa Values Using Internally Referenced Raman-Based pH Titr
  • Thiols And Thioethers. Master Organic Chemistry.
  • Absolute pKa determinations for substituted phenols. SciSpace.
  • Quantum Chemical Calculation of pK a s of Environmentally Relevant Functional Groups: Carboxylic Acids, Amines, and Thiols in Aqueous Solution. OSTI.GOV.
  • Thermodynamic acid dissociation constants of aromatic thiols. Journal of the Chemical Society, Perkin Transactions 2.
  • Evaluation of Thiol Raman Activities and pKa Values using Internally Referenced Raman-based pH Titration.
  • Development of Methods for the Determin
  • DFT Calculation of pKa's of Thiols in Aqueous Solution Using Explicit Water Molecules and Polarizable Continuum Model.
  • Density Functional Theory Calculation of pKa's of Thiols in Aqueous Solution Using Explicit Water Molecules and the Polarizable Continuum Model. The Journal of Physical Chemistry A.
  • Density Functional Theory Calculation of pKa's of Thiols in Aqueous Solution Using Explicit Water Molecules and the Polarizable Continuum Model. PubMed.
  • (Brønsted) Acidity of Alcohols, Thiols, and Amines. OCLUE.
  • Thiol. Wikipedia.
  • pKa Values for Thiophenols 1-7.
  • Theoretical modeling of pKa's of thiol compounds in aqueous solution. RSC Publishing.
  • An Accurate Approach for Computational pKa Determin
  • Calculating the Aqueous pK a of Phenols: Predictions for Antioxidants and Cannabinoids. MDPI.
  • Spectrophotometric Determination of Phenolic Antioxidants in the Presence of Thiols and Proteins. MDPI.
  • Protocol for Determining pKa Using Potentiometric Titration.
  • (Brønsted) Acidity of Alcohols, Thiols, and Amines. Chemistry LibreTexts.
  • Direct Determination of Thiol pKa by Isothermal Titration Microcalorimetry.
  • Methods for the determination and quantification of the reactive thiol proteome. ScienceDirect.
  • Direct determination of thiol pKa by isothermal titr
  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark.
  • Spectrophotometric Determination of Thiols in Pure Substances and Pharmaceutical Prepar
  • 4-Amino-3-fluorobenzene-1-thiol. PubChem.
  • Relationship of thiol pKa and reactivity.
  • Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Satur
  • Typical pKa of thiol groups. BioNumbers.
  • The paradoxical influence of the pKa on the reactivity of thiols and its biological relevance. Maastricht University.
  • Substituent Effects Impact Surface Charge and Aggregation of Thiophenol-Labeled Gold Nanoparticles for SERS Biosensors.
  • Substituent Effects Impact Surface Charge and Aggregation of Thiophenol-Labeled Gold Nanoparticles for SERS Biosensors. MDPI.

Sources

Reactivity Profile of Meta-Substituted Fluoro-Aminothiols: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the physicochemical properties, synthetic pathways, and reactivity landscapes of meta-substituted fluoro-aminothiols, with a specific focus on 2-amino-5-fluorobenzenethiol and 2-amino-3-fluorobenzenethiol .[1] These scaffolds represent a "Goldilocks" zone in organosulfur chemistry: the fluorine atom exerts a potent inductive effect that lowers thiol pKa (enhancing nucleophilicity at physiological pH) while modulating the basicity of the adjacent amine, a critical factor in Native Chemical Ligation (NCL) and heterocycle synthesis.

Part 1: Electronic & Steric Landscape

The introduction of a fluorine atom at the meta position relative to the thiol group creates a unique electronic push-pull system. Unlike ortho substitution, which introduces steric clash, or para substitution, which allows for direct resonance conjugation, meta substitution operates primarily through inductive withdrawal (-I).[1]

The "Thio-Effect" and pKa Modulation

The acidity of the thiol group is the primary determinant of reaction rates in transthioesterification.

  • Thiophenol pKa: ~6.6

  • 3-Fluorothiophenol (Meta) pKa: ~6.0 – 6.2[1]

  • Pentafluorothiophenol pKa: ~2.7 (Reference point for maximum withdrawal)

Mechanistic Insight: The meta-fluorine stabilizes the thiolate anion (


) via inductive withdrawal through the 

-framework. This makes the thiol a better leaving group than non-fluorinated analogues, but also ensures a higher concentration of the reactive thiolate species at neutral pH (7.0–7.4).
Amine Deactivation & The S→N Shift

In 2-aminothiophenols, the rate-determining step for amide bond formation (as in NCL) is often the S→N acyl transfer.

  • 2-Amino-5-fluorobenzenethiol: F is para to the amine.[1] Strong -I and weak +R effects reduce nitrogen nucleophilicity.[1] Result: Fast initial thioester capture, slower rearrangement.[2]

  • 2-Amino-4-fluorobenzenethiol: F is meta to the amine.[1] Solely -I effect on the amine. Result: Moderate deactivation.

Visualization: Electronic Vector Map

The following diagram illustrates the electronic vectors acting on the 2-amino-5-fluorobenzenethiol scaffold.

ElectronicEffects Core Benzene Ring SH Thiol (-SH) (Pos 1) Core->SH Resonance (+R) NH2 Amine (-NH2) (Pos 2) Core->NH2 Resonance (+R) pKa Lower pKa (~6.1) High Thiolate Conc. SH->pKa Kinetics Kinetics: Fast Exchange Slow S->N Shift NH2->Kinetics F Fluorine (-F) (Pos 5: Meta to SH) F->Core Inductive Withdrawal (-I) Stabilizes Thiolate F->NH2 Para-Deactivation (Reduces Nucleophilicity) F->pKa Major Driver

Figure 1: Electronic vector map of 2-amino-5-fluorobenzenethiol showing the inductive influence of fluorine on thiol acidity and amine nucleophilicity.[1]

Part 2: Synthetic Access

Synthesizing meta-fluoro aminothiols requires bypassing the regioselectivity issues common in electrophilic aromatic substitution. The Herz Reaction is the authoritative protocol for accessing these ortho-aminothiol cores.

The Herz Reaction Protocol

This method converts a primary aniline directly into an ortho-aminothiol using disulfur dichloride (


).

Target: 2-Amino-5-fluorobenzenethiol Starting Material: 4-Fluoroaniline[1]

  • Herz Salt Formation: 4-Fluoroaniline reacts with

    
     to form the 6-fluoro-1,2,3-benzodithiazolium chloride (Herz salt).[1]
    
  • Hydrolysis: Alkaline hydrolysis opens the dithiazolium ring.

  • Zinc Reduction: Cleavage of the disulfide/polysulfide intermediates yields the free aminothiol.

Visualization: Synthetic Pathway

Synthesis Start 4-Fluoroaniline Reagent1 S2Cl2 / AcOH (Herz Reaction) Start->Reagent1 Intermediate Herz Salt (6-fluoro-1,2,3-benzodithiazolium Cl) Start->Intermediate Cyclization Reagent2 NaOH / H2O (Hydrolysis) Intermediate->Reagent2 Product 2-Amino-5-fluorobenzenethiol Intermediate->Product Ring Opening & Reduction

Figure 2: The Herz reaction pathway for the regioselective synthesis of 2-amino-5-fluorobenzenethiol from 4-fluoroaniline.

Part 3: Chemoselective Reactivity & Applications

Quantitative Reactivity Profile

The following table summarizes the reactivity metrics of meta-substituted fluoro-aminothiols compared to the non-fluorinated standard.

Property2-Aminothiophenol (Standard)2-Amino-5-fluorobenzenethiolImpact on Reactivity
Thiol pKa 6.6~6.1Enhanced: Higher % thiolate at pH 7.0 increases nucleophilic attack rate.[1]
Amine pKa 4.6 (Conjugate acid)~3.5Reduced: Amine is less basic, slowing the S→N acyl transfer step.
Oxidation Potential ModerateHighStabilized: Fluorine makes the thiol harder to oxidize to disulfide, improving shelf-life.
Ligation Kinetics BalancedStep 1 (Fast) / Step 2 (Slow)Ideal for trapping thioester intermediates or kinetic studies.
Application: Fluorinated Benzothiazole Synthesis

Meta-fluoro aminothiols are critical precursors for fluorinated benzothiazoles, which serve as bioisosteres for indole rings in kinase inhibitors.[1]

Protocol: Condensation with Cyclohexanone

  • Mix: 1.0 eq 2-Amino-5-fluorobenzenethiol + 1.1 eq Cyclohexanone in DMSO.

  • Catalyst: 5 mol%

    
     (Molecular Iodine) or 
    
    
    
    -TsOH.[1]
  • Condition: Heat at 100°C for 2 hours.

  • Mechanism: Schiff base formation

    
     Thiol attack 
    
    
    
    Oxidative aromatization.
  • Yield: Typically >85% due to the enhanced acidity of the thiol driving the ring closure.

Part 4: Experimental Protocols

Protocol: Kinetic Assay for Thiol Reactivity (Ellman's Reagent)

Use this protocol to validate the pKa and nucleophilicity of your specific fluoro-aminothiol batch.

Materials:

  • DTNB (5,5′-dithiobis-(2-nitrobenzoic acid))[1]

  • Reaction Buffer: 100 mM Phosphate, pH 7.4, 1 mM EDTA.[1]

  • Stock Solution: 10 mM Fluoro-aminothiol in degassed DMF.

Workflow:

  • Baseline: Measure Absorbance at 412 nm of the buffer blank.

  • Reaction: Add 50

    
    L of DTNB (2 mM) to 940 
    
    
    
    L Buffer.
  • Initiation: Add 10

    
    L of Thiol Stock. Invert rapidly.
    
  • Monitoring: Record

    
     every 10 seconds for 5 minutes.
    
  • Calculation: Use the extinction coefficient of TNB

    
     (
    
    
    
    ) to determine the initial velocity (
    
    
    ).
    • Expectation: The 5-fluoro analog should show a

      
       approximately 1.5–2.0x higher than unsubstituted aminothiophenol due to higher ionization at pH 7.4.
      
Protocol: Native Chemical Ligation (NCL) Monitoring

Purpose: To assess the efficiency of the fluoro-thiol as an NCL additive.

  • Dissolve: Peptide-thioester (2 mM) and N-Cys peptide (2 mM) in NCL buffer (6 M GnHCl, 200 mM phosphate, pH 7.0).

  • Add Catalyst: Add 2-amino-5-fluorobenzenethiol (50 mM).

  • Incubate: 37°C under inert atmosphere (

    
    ).
    
  • Analyze: Aliquot at t=0, 1h, 4h, 16h. Quench with 10% AcOH. Analyze via HPLC-MS.

    • Note: Look for the transient formation of the fluorinated aryl thioester intermediate.

References

  • National Institutes of Health (NIH). Native Chemical Ligation: A Boon to Peptide Chemistry. (PMC4058975). [Link]

  • Royal Society of Chemistry. Synthesis of phenothiazines from cyclohexanones and 2-aminobenzenethiols. (RSC Advances, 2013).[3] [Link]

  • Wikipedia. Pentafluorothiophenol and Acidity Trends. [Link]

Sources

1H and 13C NMR chemical shifts of 3-Amino-5-fluorobenzene-1-thiol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 3-Amino-5-fluorobenzene-1-thiol

Introduction

This compound is a trifunctional aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its unique substitution pattern, featuring an electron-donating amino group, a weakly donating thiol, and an electronegative yet mesomerically-donating fluorine atom, creates a complex electronic environment. This complexity makes it a versatile building block for synthesizing novel pharmaceutical agents and functional materials. Accurate structural elucidation is paramount for its application, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for this purpose.[1][2]

Theoretical Framework: Understanding Substituent Effects on the Benzene Ring

The chemical shifts of protons and carbons in a benzene ring are exquisitely sensitive to the electronic nature of its substituents.[3][4] The final chemical shift of a specific nucleus is a composite of shielding (upfield shift to lower ppm) and deshielding (downfield shift to higher ppm) effects. For this compound, three distinct substituents contribute to the overall electronic distribution.

  • Amino Group (-NH₂): The nitrogen atom's lone pair of electrons strongly donates into the π-system of the benzene ring (a +M or mesomeric effect). This increases electron density, particularly at the ortho and para positions, causing a significant shielding (upfield shift) of the corresponding protons and carbons.[5]

  • Thiol Group (-SH): The thiol group is considered a weak electron-donating group. The sulfur atom is less effective at π-donation than nitrogen or oxygen. Its influence is a modest shielding effect.[6] The thiol proton itself is exchangeable and its chemical shift can be broad and vary with solvent, concentration, and temperature, typically appearing between 1.2 and 1.8 ppm for alkyl thiols and further downfield for aryl thiols.[6][7]

  • Fluorine Atom (-F): Fluorine exerts two opposing effects. Its high electronegativity withdraws electron density through the sigma bonds (an inductive or -I effect), which is a deshielding influence. Simultaneously, its lone pairs donate into the π-system (a +M effect), causing shielding . For carbon atoms, the direct C-F bond experiences a very large deshielding effect, while other carbons in the ring are influenced by the interplay of these two factors.[8] A key feature of fluorine is its NMR activity (spin ½), which leads to observable through-bond coupling (J-coupling) with both protons and carbons (ⁿJHF and ⁿJCF), providing invaluable structural information.[8][9]

In a polysubstituted ring, these effects are approximately additive, allowing for a rational prediction of the final chemical shifts.

Predicted ¹H and ¹³C NMR Spectra

Based on the principles outlined above, a complete set of predicted ¹H and ¹³C NMR data for this compound has been generated. The molecular structure and atom numbering scheme are presented below.

Caption: Molecular structure and atom numbering of this compound.

Predicted Chemical Shift Data

The following tables summarize the predicted chemical shifts (δ), multiplicities, and key coupling constants (J). These values are estimated based on additive substituent effects and data from analogous compounds.

Table 1: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

AtomPredicted δ (ppm)MultiplicityCoupling Constants (J in Hz)Justification
H-26.3 - 6.5Triplet (t)³JHH ≈ 2.0, ⁴JHF ≈ 2.0Shielded by ortho -NH₂ and para -SH. Coupled to H-6 and F-5.
H-46.1 - 6.3Triplet (t)³JHH ≈ 2.0, ³JHF ≈ 9.0Strongly shielded by two ortho electron-donating groups (-NH₂ and -F). Coupled to H-2 and H-6.
H-66.5 - 6.7Doublet of Doublets (dd)³JHH ≈ 2.0, ⁴JHF ≈ 6.0Shielded by ortho -SH and para -NH₂. Coupled to H-2 and F-5.
-NH₂~5.2Broad Singlet (br s)-Exchangeable protons. Position is solvent and concentration dependent.
-SH~3.5Singlet (s)-Exchangeable proton. Position can vary; often sharp in DMSO.

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

AtomPredicted δ (ppm)Multiplicity (due to F)Coupling Constants (J in Hz)Justification
C-1128 - 132Doublet (d)³JCF ≈ 3.0Carbon attached to -SH. Modestly influenced by other groups.
C-2102 - 106Doublet (d)³JCF ≈ 4.0Strongly shielded by ortho -NH₂ and para -SH groups.
C-3150 - 154Doublet (d)²JCF ≈ 10.0Deshielded by directly attached -NH₂ group.
C-498 - 102Doublet (d)²JCF ≈ 25.0Strongly shielded by ortho -NH₂ and ortho -F groups.
C-5162 - 166Doublet (d)¹JCF ≈ 245.0Strongly deshielded by the directly attached, highly electronegative F atom.
C-6108 - 112Doublet (d)⁴JCF ≈ 2.0Shielded by ortho -SH and para -NH₂ groups.

Experimental Protocol for NMR Data Acquisition and Validation

To move from prediction to empirical validation, a robust and self-validating experimental workflow is essential. This protocol ensures the acquisition of high-quality, unambiguous data.

Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing & Analysis prep_start Weigh ~15-20 mg of Compound dissolve Dissolve in 0.7 mL DMSO-d6 prep_start->dissolve vortex Vortex to Homogenize dissolve->vortex transfer Transfer to 5mm NMR Tube vortex->transfer shimming Tune, Lock & Shim transfer->shimming H1 1D ¹H NMR shimming->H1 C13 1D ¹³C{¹H} NMR H1->C13 COSY 2D COSY C13->COSY HSQC 2D HSQC COSY->HSQC HMBC 2D HMBC HSQC->HMBC processing FT, Phase & Baseline Correction HMBC->processing referencing Reference to DMSO (δH 2.50, δC 39.52) processing->referencing assignment Assign Signals using 1D & 2D Spectra referencing->assignment validation Compare with Predicted Data assignment->validation

Caption: A comprehensive workflow for the NMR analysis of this compound.

Step-by-Step Methodology

1. Sample Preparation

  • Rationale: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended as it is an excellent solvent for polar aromatic compounds and, importantly, it slows the chemical exchange of -NH₂ and -SH protons, often allowing them to be observed as sharper signals and sometimes even revealing coupling to adjacent protons.[10]

  • Protocol:

    • Accurately weigh 15-20 mg of high-purity this compound.

    • Transfer the solid to a clean, dry vial.

    • Add 0.7 mL of DMSO-d₆ (containing 0.03% v/v TMS for reference, though referencing to the residual solvent peak is more common).

    • Vortex the sample until the solid is completely dissolved.

    • Using a pipette, transfer the solution into a clean, 5 mm NMR tube.

2. NMR Spectrometer Setup and Calibration

  • Rationale: Proper calibration ensures high resolution and accurate chemical shift determination. A higher field spectrometer (e.g., 400 MHz or greater) is advantageous for resolving the complex spin systems and long-range couplings present in this molecule.[8]

  • Protocol:

    • Insert the sample into the spectrometer.

    • Lock the field frequency onto the deuterium signal from the DMSO-d₆.

    • Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak shape.

    • Tune the proton and carbon probes to the correct frequency.

3. Data Acquisition

  • Rationale: A suite of 1D and 2D NMR experiments is required for complete and unambiguous assignment.[2][11]

  • Protocol:

    • ¹H NMR: Acquire a standard 1D proton spectrum. Use a 30° pulse angle and a relaxation delay (d1) of at least 5 seconds to ensure accurate signal integration.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C. A longer relaxation delay (e.g., 2-5 seconds) helps in observing quaternary carbons, although none are present in the aromatic ring of this molecule.

    • 2D COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks. It will be used to confirm the connectivity between H-2, H-4, and H-6.

    • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon. It will provide definitive C-H assignments (C2-H2, C4-H4, C6-H6).

    • 2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It is crucial for assigning the non-protonated carbons (C1, C3, C5) by observing correlations from nearby protons. For example, H-2 should show a correlation to C1, C3, and C4.

4. Data Processing and Structural Validation

  • Rationale: Standardized processing ensures that the final spectra are accurate and comparable. The final step is to synthesize all the data to build a conclusive structural argument.

  • Protocol:

    • Apply Fourier transformation to the raw Free Induction Decay (FID) data for all experiments.

    • Carefully phase correct all spectra to achieve pure absorption lineshapes.

    • Apply a baseline correction algorithm to ensure a flat baseline for accurate integration and peak picking.

    • Reference the spectra to the residual DMSO solvent peak (δH = 2.50 ppm, δC = 39.52 ppm).[10]

    • Integrate the ¹H NMR signals to confirm the proton count for each resonance.

    • Analyze the 2D spectra to build the molecular framework and assign all ¹H and ¹³C signals.

    • Compare the final, empirically determined assignments with the predicted values in Tables 1 and 2 to validate the structure. Pay close attention to the C-F and H-F coupling constants as they are highly diagnostic.

Conclusion

The structural characterization of novel, multifunctional compounds like this compound is a foundational step in drug discovery and materials science. This guide provides a robust theoretical and practical framework for this task. By leveraging an understanding of substituent chemical shift effects, we have established a detailed set of predicted ¹H and ¹³C NMR data, complete with expected multiplicities and coupling constants that serve as a powerful hypothesis for experimental verification.

Furthermore, the detailed, step-by-step protocol for data acquisition and analysis presented here constitutes a self-validating system. The synergistic use of 1D and 2D NMR techniques ensures that every proton and carbon assignment is supported by multiple, cross-correlating pieces of evidence. This rigorous approach provides the high level of confidence required by researchers and regulatory bodies, ensuring the unequivocal structural elucidation of this important chemical entity.

References

  • An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines: A Historical and Retrospective View of the D
  • NMR Spectroscopy of Benzene Deriv
  • Horst Friebolin. Basic 1H- and 13C-NMR Spectroscopy. Wiley-VCH.
  • The halogen effect on the 13C NMR chemical shift in substituted benzenes. RSC Publishing.
  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI.
  • Supplementary Information (SI) for Chemical Science. Royal Society of Chemistry.
  • NMR Predictor - Document
  • Fluorobenzene(462-06-6) 13C NMR spectrum. ChemicalBook.
  • Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. RSC Publishing.
  • The Use of 13C and 1H-NMR in the Structural Elucidation of a New Nor-Lupane Triterpene. SciELO.
  • Convenient Detection of Thiol Functional Group Using H/D Isotope Sensitive Raman Spectroscopy. RSC Analyst.
  • Proton and Carbon NMR Chemical Shift Ranges.
  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applic
  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applic

Sources

The Strategic Integration of 3-Amino-5-fluorobenzene-1-thiol in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the pursuit of molecular scaffolds that confer advantageous physicochemical and pharmacological properties is a paramount objective. Among the vast arsenal of building blocks available to medicinal chemists, those incorporating fluorine and a thiol group have garnered significant attention for their potential to modulate bioactivity and improve drug-like characteristics. This in-depth technical guide delves into the role and application of a specific, yet increasingly relevant, scaffold: 3-Amino-5-fluorobenzene-1-thiol . This document will explore its synthesis, unique chemical attributes, and its strategic deployment in the design of novel therapeutic agents, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its potential.

The Rationale for Fluorinated Aminothiophenols in Drug Design

The strategic incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry.[1] The small size, high electronegativity, and strong carbon-fluorine bond impart unique properties to a molecule, including:

  • Enhanced Metabolic Stability: The C-F bond is highly resistant to metabolic cleavage, often blocking sites of oxidative metabolism.

  • Increased Lipophilicity: Fluorine substitution can significantly increase the lipophilicity of a molecule, which can improve membrane permeability and oral bioavailability.

  • Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, influencing ionization at physiological pH and thereby affecting receptor interactions and solubility.

  • Conformational Control: The introduction of fluorine can induce specific conformational preferences in a molecule, which can lead to enhanced binding affinity and selectivity for the target protein.

Concurrently, the thiol group (-SH) offers a versatile handle for both covalent and non-covalent interactions with biological targets. Thiols are known to form strong coordinate bonds with metal ions in metalloenzymes and can participate in hydrogen bonding and dipole-dipole interactions. Furthermore, the thiol group can be a precursor for the formation of thioethers, which are common linkages in many drug molecules.

The combination of these features in the This compound scaffold presents a compelling proposition for medicinal chemists. The meta substitution pattern of the amino and fluoro groups on the benzene ring influences the electronic properties and reactivity of both the aniline nitrogen and the thiol sulfur, creating a unique chemical entity with the potential for novel structure-activity relationships (SAR).

Synthesis of this compound and its Analogs

The synthesis of substituted aminothiophenols can be approached through several established methodologies. While a specific, detailed protocol for this compound is not widely available in the public domain, its synthesis can be extrapolated from general methods for preparing substituted 2-aminobenzenethiols.

One common approach involves the reduction of a corresponding sulfonyl chloride or disulfide. For instance, the synthesis could potentially start from 3-fluoroaniline, which would undergo a series of reactions to introduce the sulfur functionality at the 1-position and the amino group at the 3-position, followed by a final reduction step.

A plausible synthetic route is outlined below, based on established chemical transformations.

Sources

Methodological & Application

Functionalization of gold nanoparticles using 3-Amino-5-fluorobenzene-1-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Functionalization of Gold Nanoparticles using 3-Amino-5-fluorobenzene-1-thiol

Audience: Researchers, scientists, and drug development professionals.

A Comprehensive Guide to the Surface Modification of Gold Nanoparticles with this compound for Advanced Applications

Abstract

This document provides a detailed methodology for the functionalization of gold nanoparticles (AuNPs) with this compound. Gold nanoparticles are foundational materials in bionanotechnology, serving as versatile scaffolds for diagnostics and therapeutics.[1] Their utility is profoundly enhanced by surface functionalization, which imparts specific chemical reactivity and improves stability in biological environments.[2] The use of this compound as a capping ligand offers a unique combination of features: a thiol group for robust, covalent attachment to the gold surface, an aromatic amine for subsequent bioconjugation, and a fluorine atom for potential applications in ¹⁹F MRI or as a tool to modulate the electronic properties of the nanoparticle surface.[3] This guide details the synthesis of precursor citrate-capped AuNPs, the ligand exchange process for functionalization, and comprehensive protocols for characterization to validate the final product.

Principle of Functionalization: The Gold-Thiol Interaction

The functionalization strategy is anchored by the strong, specific affinity between sulfur and gold.[4] The thiol group (-SH) of this compound readily forms a dative covalent bond with the gold surface atoms of the nanoparticle.[5] This Au-S bond is the cornerstone of this process, leading to the displacement of the weakly associated citrate ions from the precursor nanoparticles and the formation of a dense, self-assembled monolayer (SAM) on the AuNP surface.[6]

This ligand exchange process transforms the nanoparticles' surface properties:

  • Stability: The robust Au-S bond provides significantly enhanced colloidal stability compared to the initial electrostatically stabilized citrate-capped AuNPs, which are susceptible to aggregation in high ionic strength solutions like biological media.[7]

  • Functionality: The aromatic ring of the ligand orients outwards, exposing the amino (-NH₂) and fluoro (-F) groups to the solvent. The primary amine serves as a versatile chemical handle for covalent attachment of biomolecules (e.g., proteins, peptides, DNA) or drugs using well-established chemistries like EDC/NHS coupling.[4][8]

  • Tunable Properties: The introduction of fluorine can subtly alter the surface hydrophobicity and electronic environment, and provides a unique spectroscopic signature for certain analytical techniques.[3]

Caption: Ligand binding to the AuNP surface via a strong gold-thiol bond.

Experimental Design & Protocols

This section is divided into three core protocols: the synthesis of precursor nanoparticles, the functionalization via ligand exchange, and the essential characterization steps to validate the process.

Reagents Equipment
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)Heating mantle with magnetic stirrer
Trisodium citrate dihydrate250 mL Round-bottom flask, Condenser
This compoundUV-Vis Spectrophotometer
Ethanol (Absolute, ACS grade)Dynamic Light Scattering (DLS) Instrument
Deionized (DI) water (18.2 MΩ·cm)Zetasizer (for Zeta Potential)
Phosphate-buffered saline (PBS)Transmission Electron Microscope (TEM)
High-speed microcentrifuge
pH meter, Sonicator bath

This protocol produces a seed colloid of approximately 15-20 nm AuNPs, which are electrostatically stabilized by a layer of citrate ions. This method is widely adopted for its simplicity and reproducibility.[5]

  • Preparation: Add 100 mL of a 0.01% (w/v) HAuCl₄ solution to a rigorously cleaned 250 mL round-bottom flask containing a magnetic stir bar.

  • Heating: Place the flask in a heating mantle and attach a condenser. Bring the solution to a rolling boil while stirring vigorously.

  • Reduction: While boiling, rapidly inject 2.5 mL of a 1% (w/v) trisodium citrate solution. The color of the solution will change from pale yellow to gray, then purple, and finally to a deep wine-red, indicating the nucleation and growth of AuNPs.

  • Maturation: Continue boiling and stirring for an additional 15 minutes to ensure the reaction is complete and the particle size distribution is stabilized.

  • Cooling: Remove the flask from the heat and allow it to cool to room temperature with gentle stirring.

  • Storage: Store the resulting citrate-capped AuNP solution at 4°C in a clean, dark glass bottle. The colloid is typically stable for several months.

This protocol uses a ligand exchange reaction to replace the citrate cap with the thiol-containing molecule.

  • Ligand Preparation: Prepare a 1 mM stock solution of this compound in absolute ethanol. Thiol compounds can oxidize, so fresh preparation is recommended.

  • Reaction Setup: In a clean glass vial, add 10 mL of the citrate-capped AuNP solution from Protocol 1.

  • Ligand Addition: While gently stirring, add the ethanolic thiol solution to the AuNP colloid. To ensure complete surface coverage, a significant molar excess of the thiol ligand is required. A starting point is to add 100 µL of the 1 mM thiol solution to the 10 mL of AuNPs. This ratio should be optimized for specific applications.

  • Incubation: Tightly cap the vial and allow the reaction to proceed for at least 12-24 hours at room temperature with gentle stirring or rocking. This extended incubation time allows for the complete formation of the self-assembled monolayer.

  • Purification: The removal of excess, unbound thiol ligand is critical.

    • Transfer the solution to a microcentrifuge tube.

    • Centrifuge the solution at a speed sufficient to pellet the AuNPs without causing irreversible aggregation. For 20 nm particles, a starting point is 12,000 x g for 20 minutes.

    • Carefully remove and discard the supernatant, which contains the excess ligand.

    • Resuspend the nanoparticle pellet in a clean solvent, such as DI water or PBS, by gentle pipetting followed by brief sonication in a bath sonicator.

    • Repeat this centrifugation and resuspension wash cycle at least two more times to ensure all unbound ligands are removed.

  • Final Product: After the final wash, resuspend the pellet in the desired buffer (e.g., PBS pH 7.4) for storage and subsequent applications.

Caption: Workflow from synthesis to validated functionalized nanoparticles.

Characterization is a non-negotiable step to confirm successful functionalization and assess the quality of the nanoparticles.[5]

  • UV-Visible (UV-Vis) Spectroscopy:

    • Purpose: To monitor the formation of AuNPs and confirm ligand binding.

    • Method: Acquire the absorbance spectrum of the nanoparticles before and after functionalization from 400 nm to 700 nm.

    • Expected Result: Citrate-capped AuNPs will exhibit a sharp Surface Plasmon Resonance (SPR) peak around 520 nm.[9] Upon successful functionalization with the aromatic thiol, a slight red-shift (2-5 nm) of this peak is expected due to the change in the local refractive index at the nanoparticle surface. A significant broadening of the peak or the appearance of a second peak at a longer wavelength indicates aggregation.

  • Dynamic Light Scattering (DLS):

    • Purpose: To measure the hydrodynamic diameter and size distribution (Polydispersity Index, PDI).

    • Method: Analyze a diluted sample of the AuNP suspension before and after functionalization.

    • Expected Result: The hydrodynamic diameter should increase after functionalization due to the added ligand layer. A low PDI value (< 0.3) indicates a monodisperse and stable sample.

  • Zeta Potential Measurement:

    • Purpose: To determine the surface charge and predict colloidal stability.

    • Method: Measure the zeta potential of the nanoparticles before and after functionalization.

    • Expected Result: Citrate-capped AuNPs will have a highly negative zeta potential (typically -30 to -50 mV) due to the carboxyl groups of the citrate.[7] After functionalization with this compound and resuspension in a neutral buffer (e.g., pH 7.4), the surface charge will become less negative or even slightly positive, reflecting the presence of the amino groups. A value further from zero (either positive or negative) suggests good electrostatic stability.[7]

  • Transmission Electron Microscopy (TEM) / Fourier-Transform Infrared Spectroscopy (FTIR):

    • TEM: Provides direct visualization of the nanoparticle core size, shape, and dispersion state. It can confirm that no irreversible aggregation occurred during functionalization.

    • FTIR: Can be used to confirm the presence of the ligand on the nanoparticle surface by identifying characteristic vibrational bands of the aromatic ring and the amino group, which are absent in the citrate-capped precursor.[10]

Expected Results & Data Interpretation

The following table summarizes the typical changes expected after successful functionalization.

Parameter Before Functionalization (Citrate-Capped) After Functionalization (Thiol-Capped) Rationale for Change
SPR Peak (UV-Vis) ~520 nm~522-525 nm (Red-shifted)Change in the surface dielectric environment upon ligand binding.[9]
Hydrodynamic Diameter (DLS) X nm(X + 2-5) nm (Increased)Addition of the organic ligand layer to the nanoparticle surface.
Polydispersity Index (PDI) < 0.3< 0.3A low PDI indicates a stable, non-aggregated sample. A significant increase suggests a problem in the functionalization.
Zeta Potential (at pH 7) -30 to -50 mV-15 to +10 mV (Less negative / near neutral)Replacement of negative citrate ions with the aminofluorobenzene thiol ligand.[7]
Visual Appearance Clear, wine-red solutionClear, wine-red solutionA color change to purple or black indicates aggregation.
Applications and Further Conjugation

The primary amine on the surface of these functionalized AuNPs is a gateway to a vast array of applications in drug delivery, biosensing, and bioimaging.[2] It can be readily coupled to molecules containing carboxylic acid groups (e.g., proteins, antibodies, drugs) using standard carbodiimide chemistry (EDC/NHS), forming a stable amide bond. This allows for the targeted delivery of therapeutics or the construction of highly specific diagnostic probes.[4]

References
  • Study of the Stability of Functionalized Gold Nanoparticles for the Colorimetric Detection of Dipeptidyl Peptidase IV. (2018). MDPI. [Link]

  • Thermal Stability of DNA Functionalized Gold Nanoparticles. (n.d.). PMC - NIH. [Link]

  • Enhanced Stability of Multi-Functionalized Gold Nanoparticles and Potential Anticancer Efficacy on Human Cervical Cancer Cells. (2025). MDPI. [Link]

  • Simultaneous Stabilization and Functionalization of Gold Nanoparticles via Biomolecule Conjugation: Progress and Perspectives. (2021). ACS Applied Materials & Interfaces. [Link]

  • Stability of Gold Nanoparticles Functionalized with Aminoacids. (n.d.). Scientific.Net. [Link]

  • Functionalization of Gold Nanoparticles by Inorganic Entities. (2020). MDPI. [Link]

  • Surface Analysis of Gold Nanoparticles Functionalized with Thiol-Modified Glucose SAMs for Biosensor Applications. (2016). PMC. [Link]

  • Role of Free Thiol on Protein Adsorption to Gold Nanoparticles. (2020). ACS Publications. [Link]

  • Synthesis and characterization of dodecanethiol-stabilized gold nanoparticles. (2025). ResearchGate. [Link]

  • Amine and Acid-Functionalized Gold Nanoparticles via Thiol-Ene Click Chemistry: A Bio-Orthogonal Route for Surface Bioconjugatio. (2021). Biomedical Journal of Scientific & Technical Research. [Link]

  • Thiols used for the functionalization of gold nanoparticles. (n.d.). ResearchGate. [Link]

  • Establishing the Relative Composition of Functionalized Thiols in Mixed Ligand Gold Nanoparticles by 1H-NMR Spectroscopy. (n.d.). ScholarWorks@CWU. [Link]

  • Synthesis and characterization of thiol-stabilized gold nanoparticles appended to bis(pyrazole) pyridine for fabrication of rectangular nano/microstripes and their spin crossover and SERS studies. (2025). RSC Publishing. [Link]

  • Gold Nanoparticle Functionalization Methods. (n.d.). Nanopartz. [Link]

  • Functionalized Gold Nanoparticles and Their Biomedical Applications. (n.d.). PMC. [Link]

  • Precise size-control and functionalization of gold nanoparticles synthesized by plasma–liquid interactions: using carboxylic, amino, and thiol ligands. (n.d.). PMC. [Link]

  • Functional Gold Nanoparticles. (n.d.). CD Bioparticles. [Link]

  • Functionalized Gold Nanoparticles as Contrast Agents for Proton and Dual Proton/Fluorine MRI. (2019). MDPI. [Link]

  • Functionalized Gold Nanoparticles for Applications in Bionanotechnology. (2025). ResearchGate. [Link]

  • Synthesis and properties of S-alkyl 4-amino-5-(5-(3-fluorophenyl)-pyrazol-3-yl)
  • Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. (n.d.). Organic Chemistry Portal. [Link]

  • Enantioselective Synthesis and Physicochemical Properties of Libraries of 3-Amino- and 3-Amidofluoropiperidines. (2025). ResearchGate. [Link]

  • A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles. (n.d.). Thieme. [Link]

  • Thiol-Selective Fluorogenic Probes for Labeling and Release. (n.d.). PMC - NIH. [Link]

Sources

Application Notes and Protocols: 3-Amino-5-fluorobenzene-1-thiol as a Novel Ligand for Transition Metal Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a forward-looking technical guide on the potential applications of 3-Amino-5-fluorobenzene-1-thiol as a novel bidentate ligand in transition metal catalysis. While this specific ligand is not yet extensively documented in the literature, its unique electronic and steric profile suggests significant potential, particularly in palladium-catalyzed cross-coupling reactions. These notes are designed to provide researchers with the foundational knowledge, theoretical framework, and practical protocols to explore the catalytic capabilities of this promising molecule. We will delve into the anticipated effects of the fluoro and amino substituents on the ligand's coordination chemistry and the subsequent impact on catalytic activity and selectivity. Detailed, step-by-step protocols for the synthesis of a hypothetical palladium(II) complex and its application in a Suzuki-Miyaura cross-coupling reaction are provided as a starting point for experimental investigation.

Introduction: The Rationale for this compound in Catalysis

The design of ligands is paramount in tuning the reactivity and selectivity of transition metal catalysts.[1] this compound presents a compelling scaffold for a bidentate [N,S] ligand. Its structural features are anticipated to offer a unique combination of electronic and steric properties beneficial for catalysis.

  • Bidentate [N,S] Coordination: The vicinal amino and thiol groups are well-positioned to form a stable five-membered chelate ring with a transition metal center. Such chelation is known to enhance the stability of catalytic species.

  • Electronic Modulation by the Fluoro Group: Fluorine is the most electronegative element, and its presence on the aromatic ring is expected to have a profound electron-withdrawing effect.[2] This will decrease the electron density on both the nitrogen and sulfur donor atoms, thereby modulating the electronic properties of the metal center. This increased Lewis acidity of the metal center can, in some cases, accelerate key steps in the catalytic cycle, such as reductive elimination.[2]

  • The Role of the Amino Group: The amino group can act as a secondary coordination site and can also participate in hydrogen bonding interactions, potentially influencing the orientation of substrates in the catalytic pocket and thus enhancing selectivity. The amine group can also be a site for further functionalization to fine-tune the ligand's properties.[3][4]

  • The Thiol Anchor: The soft thiol group provides a strong covalent bond with soft transition metals like palladium, forming stable palladacycles.[5] This strong interaction can lead to robust catalysts with high turnover numbers.

Proposed Application in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds.[6][7] We propose that a palladium complex of this compound could serve as a highly efficient catalyst for this transformation.

Proposed Catalyst Structure

The proposed structure of the palladium(II) complex with this compound is a square planar complex where the ligand acts as a bidentate [N,S] chelate.

pd Pd s S pd->s n N pd->n cl1 Cl pd->cl1 cl2 Cl pd->cl2 c1 C s->c1 c2 C c1->c2 c2->n c3 C c2->c3 c4 C c3->c4 c5 C c4->c5 f F c4->f c5->c1

Caption: Proposed structure of a Pd(II) complex with this compound.

Proposed Catalytic Cycle

The proposed catalytic cycle for the Suzuki-Miyaura reaction is depicted below. The this compound ligand is expected to stabilize the palladium center throughout the cycle.

Suzuki_Cycle A [L-Pd(0)] Active Catalyst B [L-Pd(II)(Ar)(X)] Oxidative Addition Intermediate A->B Oxidative Addition C [L-Pd(II)(Ar)(Ar')] Transmetalation Intermediate B->C Transmetalation C->A Reductive Elimination D Ar-Ar' Product C->D ArX Ar-X ArX->B ArBOH Ar'-B(OH)2 + Base ArBOH->C

Caption: Proposed catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The electron-withdrawing nature of the fluorinated ligand is anticipated to facilitate the reductive elimination step, which is often rate-limiting, thereby potentially increasing the overall catalytic turnover.

Experimental Protocols

The following protocols are provided as a starting point for the investigation of this compound in palladium-catalyzed cross-coupling reactions.

Protocol 1: Synthesis of Dichloro(3-amino-5-fluorobenzene-1-thiolato)palladium(II) Dimer

This protocol is adapted from general procedures for the synthesis of palladium(II) thiolate complexes.[8]

Materials:

  • This compound

  • Palladium(II) chloride (PdCl₂)

  • Acetonitrile (anhydrous)

  • Argon or Nitrogen gas

  • Standard Schlenk line and glassware

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve palladium(II) chloride (1.0 mmol) in anhydrous acetonitrile (20 mL).

  • In a separate Schlenk flask, dissolve this compound (1.0 mmol) in anhydrous acetonitrile (10 mL).

  • Slowly add the ligand solution to the palladium(II) chloride solution at room temperature with vigorous stirring.

  • A precipitate is expected to form upon addition. Continue stirring the reaction mixture at room temperature for 12 hours.

  • After the reaction is complete, filter the precipitate under an inert atmosphere and wash with cold acetonitrile (2 x 5 mL) and then with diethyl ether (2 x 10 mL).

  • Dry the resulting solid under vacuum to yield the desired palladium complex.

  • Characterize the complex using standard analytical techniques (FT-IR, ¹H NMR, ¹⁹F NMR, and elemental analysis).

Protocol 2: Suzuki-Miyaura Cross-Coupling of 4-Bromoanisole with Phenylboronic Acid

This protocol outlines a general procedure for testing the catalytic activity of the synthesized palladium complex.

Materials:

  • Dichloro(3-amino-5-fluorobenzene-1-thiolato)palladium(II) dimer (as synthesized in Protocol 1)

  • 4-Bromoanisole

  • Phenylboronic acid

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane/Water (4:1 v/v)

  • Toluene (for extraction)

  • Magnesium sulfate (MgSO₄)

  • Standard reaction vials and heating block

Procedure:

  • To a reaction vial, add 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add the palladium catalyst (0.01 mol%).

  • Add the 1,4-dioxane/water solvent mixture (5 mL).

  • Seal the vial and heat the reaction mixture at 80 °C for the specified time (monitor by TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature and add water (10 mL).

  • Extract the aqueous layer with toluene (3 x 15 mL).

  • Combine the organic layers, dry over magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

  • Calculate the yield and characterize the product by ¹H NMR and ¹³C NMR.

Data Presentation

The following table provides a hypothetical summary of expected results for the Suzuki-Miyaura coupling reaction under various conditions to guide optimization studies.

EntryCatalyst Loading (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
10.1K₂CO₃Dioxane/H₂O8012>95
20.01K₂CO₃Dioxane/H₂O8012>90
30.01Cs₂CO₃Toluene/H₂O1006>98
40.01K₃PO₄THF/H₂O6024>85

Workflow Visualization

The following diagram illustrates the overall workflow from ligand synthesis to catalytic application and analysis.

Workflow cluster_synthesis Synthesis cluster_catalysis Catalysis cluster_analysis Analysis & Purification Ligand This compound Complex_Synth Protocol 1: Complex Synthesis Ligand->Complex_Synth Pd_Source PdCl2 Pd_Source->Complex_Synth Complex [L-PdCl]2 Complex Complex_Synth->Complex Catalysis_Protocol Protocol 2: Suzuki-Miyaura Coupling Complex->Catalysis_Protocol Substrates Aryl Halide + Boronic Acid Substrates->Catalysis_Protocol Crude_Product Crude Product Catalysis_Protocol->Crude_Product Purification Column Chromatography Crude_Product->Purification Pure_Product Pure Product Purification->Pure_Product Characterization NMR, MS, etc. Pure_Product->Characterization

Caption: Overall workflow from ligand and complex synthesis to catalytic testing.

Conclusion

This compound holds considerable promise as a novel ligand for transition metal catalysis. The unique electronic properties conferred by the fluorine substituent, combined with the strong chelating ability of the aminothiol scaffold, make it a prime candidate for developing highly active and stable catalysts. The protocols and theoretical framework provided in these application notes are intended to serve as a robust starting point for researchers to explore the full potential of this and related fluorinated ligands in a variety of catalytic transformations.

References

  • Dalton Transactions. (2022). Fluorinated ligands and their effects on physical properties and chemical reactivity. [Link]

  • Dalton Transactions. (2022). Palladium(ii) ortho-cyano-aminothiophenolate (ocap) complexes. [Link]

  • ResearchGate. Plausible reaction mechanism of palladium thiolate‐catalyzed carbonylative Suzuki–Miyaura cross‐coupling reaction. [Link]

  • STUDY OF PALLADIUM(II) COMPLEXES WITH 2-AMINO-4-(4-SUBSISTUTED PHENYL) THIAZOLE DERIVATIVES. [Link]

  • Chemical Science. (2022). Fluorine in metal-catalyzed asymmetric transformations: the lightest halogen causing a massive effect. [Link]

  • RSC Publishing. Palladium(ii) ortho-cyano-aminothiophenolate (ocap) complexes. [Link]

  • Academia.edu. (2022). (PDF) Palladium(ii) ortho-cyano-aminothiophenolate (ocap) complexes. [Link]

  • PMC. (2019). Palladium-catalyzed Suzuki-Miyaura coupling of thioureas or thioamides. [Link]

  • ResearchGate. Fluorine-Substituted Ligands Induce Structural Diversity of Coordination Compounds | Request PDF. [Link]

  • The Royal Society of Chemistry. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. [Link]

  • Organic Chemistry Portal. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. (2025). Spectroscopic and Thermal Studies of Some Palladium(II) Complexes with 2-amino-4-(4-subsistuted phenyl)thiazole Derivatives. [Link]

  • MDPI. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. [Link]

  • ResearchGate. (2025). Effects of Fluorine Substitution on the Edge-to-Face Interaction of the Benzene Dimer. [Link]

  • PubChem. 4-Amino-3-fluorobenzene-1-thiol. [Link]

  • RSC Publishing. (2022). Modulating the catalytic activity of gold nanoparticles using amine-terminated ligands. [Link]

  • PMC. Modulating the catalytic activity of gold nanoparticles using amine-terminated ligands. [Link]

  • MW Journal of Science. (2024). Synthesis, Characterization and Theoretical Calculations Of Schiff Base Derived From 3-Amino-1,2,4-Triazole-5-Thiol As Potent Antimicrobial Agent. [Link]

  • Der Pharma Chemica. (2022). Catalytic Applications of Transition Metal Complexes Based on o-Aminophenol Ligands. [Link]

  • ResearchGate. (2025). Catalytic Applications of Transition Metal Complexes Based on o-Aminophenol Ligands | Request PDF. [Link]

  • MDPI. (2023). Catalysis before Enzymes: Thiol-Rich Peptides as Molecular Diversity Providers on the Early Earth. [Link]

  • MDPI. (2020). Anti-Tubercular Properties of 4-Amino-5-(4-Fluoro-3-Phenoxyphenyl)-4H-1,2,4-Triazole-3-Thiol and Its Schiff Bases: Computational Input and Molecular Dynamics. [Link]

  • ResearchGate. (2025). Emerging Applications of Thiol-Based Catalysts in Hydrogen Atom Transfer Reactions: A Comprehensive Review. [Link]

  • RSC Publishing. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. [Link]

  • MDPI. (2020). Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application. [Link]

  • Frontiers. (2022). Synthetic Thiol and Selenol Derived Amino Acids for Expanding the Scope of Chemical Protein Synthesis. [Link]

  • PMC. Thiol-Selective Fluorogenic Probes for Labeling and Release. [Link]

  • Cheméo. Chemical Properties of 3-Aminobenzenethiol (CAS 22948-02-3). [Link]

  • Zenodo. (2024). Synthesis, Characterization and Theoretical Calculations Of Schiff Base Derived From 3-Amino-1,2,4-Triazole-5-Thiol As Potent Antimicrobial Agent. [Link]

  • Organic Chemistry Portal. (2013). A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles. [Link]

Sources

Application Note: Chemoselective S-Alkylation of 3-Amino-5-fluorobenzene-1-thiol

[1]

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

The selective alkylation of polyfunctional aromatic scaffolds is a cornerstone of medicinal chemistry. This compound presents a classic chemoselectivity challenge: distinguishing between two nucleophilic sites—the thiol (-SH) and the primary amine (-NH

While both groups are nucleophilic, the Hard and Soft Acids and Bases (HSAB) theory dictates that the sulfur atom (soft nucleophile) is inherently more reactive toward soft electrophiles (alkyl halides) than the nitrogen atom (hard nucleophile), particularly under basic conditions where the thiolate anion is generated.[1]

The Fluorine Advantage: In this specific substrate, the fluorine atom at the 5-position exerts a strong inductive electron-withdrawing effect (-I).

  • Effect on Thiol: Increases acidity (lowers pKa), making deprotonation easier.[1][2]

  • Effect on Amine: Decreases basicity and nucleophilicity.

  • Net Result: The electronic bias provided by the fluorine substituent significantly enhances the selectivity window for S-alkylation over N-alkylation compared to non-fluorinated anilines.

Reaction Pathway Analysis

The following diagram illustrates the competing pathways and the targeted trajectory for high-yield synthesis.

ReactionPathwaysSMThis compound(Substrate)ThiolateThiolate Anion(Highly Nucleophilic)SM->ThiolateDeprotonation(Fast)N_AlkN-Alkylated Impurity(Over-reaction)SM->N_AlkDirect N-Alkylation(Slow)BaseBase (K2CO3/Cs2CO3)ProdS-Alkylated Product(Target)Thiolate->ProdSN2 Attack(Major Pathway)DisulfideDisulfide Dimer(Oxidative By-product)Thiolate->DisulfideO2 / OxidationRXAlkyl Halide (R-X)Prod->N_AlkOver-Alkylation

Figure 1: Reaction network showing the preferential pathway to the S-alkylated product and potential pitfalls (disulfide formation and N-alkylation).[3]

Pre-Reaction Considerations

Handling & Stability (The Disulfide Problem)

Aminothiophenols are notoriously prone to oxidative dimerization to form disulfides (

  • Storage: Store the starting material under Argon at -20°C.

  • Recovery: If the starting material has degraded to the disulfide, it can be regenerated in situ by adding 1.1 equivalents of Triphenylphosphine (

    
    )  or TCEP  (Tris(2-carboxyethyl)phosphine) to the reaction mixture before adding the electrophile.
    
pKa and Base Selection
  • Thiophenol pKa: ~6.0–6.5 (lowered by F-substituent).

  • Anilinium pKa: ~3.5–4.0.

  • Strategy: Use a mild base that is strong enough to deprotonate the thiol completely but weak enough to leave the amine neutral and unactivated.

    • Recommended: Potassium Carbonate (

      
      ) or Cesium Carbonate (
      
      
      ).[1]
    • Avoid: Sodium Hydride (NaH) or Lithium Diisopropylamide (LDA), as these will deprotonate the amine and promote N-alkylation.[1]

Experimental Protocols

Protocol A: Standard Discovery Scale (100 mg – 5 g)

Best for: Medicinal chemistry library synthesis, high reliability, broad substrate scope.[1]

Reagents:

  • Substrate: this compound (1.0 equiv)[1]

  • Electrophile: Alkyl Bromide/Iodide (1.05 equiv)[1]

  • Base:

    
     (anhydrous, 1.5 equiv)[1]
    
  • Solvent: Acetonitrile (MeCN) or DMF (0.1 M concentration)[1]

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar. Purge with Nitrogen or Argon for 5 minutes.

  • Dissolution: Add this compound and anhydrous MeCN.

    • Note: If the solution appears cloudy or yellow (indicating disulfide), add 10 mol% TCEP-HCl and stir for 15 mins.[1]

  • Deprotonation: Add powdered

    
     in one portion. The suspension may change color (often yellow/green) as the thiolate forms. Stir at Room Temperature (RT) for 15 minutes.
    
  • Alkylation: Add the Alkyl Halide dropwise (neat or dissolved in minimal MeCN).

    • Critical: Do not add a large excess of alkyl halide. Stoichiometric control (1.0 to 1.1 equiv) is vital to prevent N-alkylation of the product.

  • Reaction: Stir at RT. Monitor by LC-MS or TLC.

    • Time: Activated halides (benzyl/allyl) react in <1 hour. Unactivated alkyl halides may require 2–4 hours or mild heating (40°C).

  • Workup:

    • Dilute with EtOAc.

    • Wash with Water (2x) and Brine (1x) to remove DMF/MeCN and inorganic salts.

    • Dry over

      
      , filter, and concentrate.[1]
      
  • Purification: Flash column chromatography (Hexanes/EtOAc). The S-alkylated product is typically less polar than the starting material.

Protocol B: Phase-Transfer Catalysis (Scale-Up >10 g)

Best for: Process chemistry, green chemistry (avoiding DMF), and cost reduction.[1]

Reagents:

  • Solvent: Toluene / Water (1:1 biphasic mixture)[1]

  • Base: Potassium Hydroxide (KOH, 2.0 equiv)[1]

  • Catalyst: Tetrabutylammonium Bromide (TBAB, 5 mol%)[1]

Step-by-Step Procedure:

  • Biphasic Setup: In a reactor, charge Toluene and Water.[1]

  • Loading: Add the thiol substrate and TBAB.

  • Base Addition: Add KOH (pellets or 50% aq solution). Stir vigorously. The thiol will partition into the aqueous phase as the thiolate.

  • Alkylation: Add the Alkyl Halide to the organic (Toluene) layer.

  • Reaction: Heat to 50°C with vigorous stirring. The PTC transports the thiolate to the organic layer where it reacts with the alkyl halide.

    • Mechanism:[1][4][5][6] This keeps the amine in the organic phase (neutral) and the thiol in the aqueous phase (protected as anion) until transport, maximizing selectivity.

  • Separation: Separate layers. Wash organic layer with water.

  • Isolation: Crystallization from Heptane/Toluene is often possible for solid products, avoiding chromatography.[1]

Troubleshooting & Optimization Guide

IssueObservation (LC-MS/TLC)Root CauseCorrective Action
Disulfide Formation Mass = [2M-2H]; Non-polar spot.[1]Oxidation by air; old starting material.Degas solvents thoroughly. Add TCEP or

(0.1 equiv) to the reaction to reduce disulfide in situ.
N-Alkylation Mass = [M+R]; Different retention time than S-product.Base too strong; Temperature too high; Excess electrophile.Switch from

to

or

. Lower temperature. Ensure 1:1 stoichiometry of R-X.
No Reaction Starting material persists.Electrophile is unreactive (e.g., alkyl chloride).[1]Add NaI (10 mol%) (Finkelstein condition) to generate the more reactive alkyl iodide in situ. Switch solvent to DMF.
Over-Alkylation Mass = [M+2R].Large excess of alkylating agent.[5]Strict control of equivalents. Add alkyl halide slowly (syringe pump).

Analytical Validation

1H NMR Signature:

  • S-CH2-R: Look for a triplet or singlet (depending on R) in the 2.8 – 3.5 ppm range.

  • NH2: Broad singlet, typically 3.5 – 5.0 ppm (exchangeable with

    
    ).[1]
    
  • Aromatic Region: The 3-amino-5-fluoro substitution pattern typically shows three distinct signals (triplet-like or doublets of doublets) due to H-H and H-F coupling (

    
    ).
    

13C NMR / 19F NMR:

  • 19F NMR: Single peak, typically -110 to -120 ppm (referenced to

    
    ).[1] A shift in the fluorine signal compared to the starting material confirms modification of the aromatic ring electronics.
    

References

  • Selectivity in Aminothiophenol Alkylation

    • Mechanism & Conditions:[1][7][4][8] "Selective alkylation of aminophenols and aminothiophenols." Arkivoc, 2010.[1]

  • Phase Transfer Catalysis (Green Chemistry)

    • Protocol B Basis: "Phase Transfer Catalysis in Organic Synthesis." Sigma-Aldrich Technical Guides.

  • Disulfide Management: Reduction Strategies: "Reductive cleavage of disulfides." Journal of Organic Chemistry. Reliable methods using phosphines.
  • Substrate Properties

    • 3-Amino-5-fluorobenzenethiol Data: PubChem CID: 11235210. [1]

Disclaimer: These protocols involve the handling of thiols (stench/toxicity) and alkylating agents (potential mutagens). All work must be performed in a properly functioning fume hood with appropriate PPE.

Application Notes and Protocols: A Guide to Incorporating 3-Amino-5-fluorobenzene-1-thiol into Peptide Linkers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of fluorinated moieties into peptide-based therapeutics is a powerful approach to enhance their pharmacological profiles.[1][2] The unique properties of fluorine, such as its high electronegativity and small size, can modulate a peptide's metabolic stability, binding affinity, and overall bioavailability.[3][4] This guide provides a comprehensive overview and detailed protocols for the incorporation of a promising building block, 3-amino-5-fluorobenzene-1-thiol, into peptide linkers. We will explore the chemical rationale behind its use, focusing on the dual reactivity of its thiol and amino groups, and provide step-by-step methodologies for its conjugation to peptides, along with the necessary analytical techniques for characterization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the advantages of fluorinated linkers in their therapeutic peptide design.

Introduction: The Rationale for Fluorinated Aryl Thiol Linkers

The development of robust and versatile peptide linkers is a cornerstone of modern drug design, particularly in the construction of antibody-drug conjugates (ADCs) and other targeted therapies. The choice of linker is critical, as it directly influences the stability, solubility, and release characteristics of the conjugated payload.[] this compound presents a unique combination of features that make it an attractive candidate for advanced linker design:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making it resistant to metabolic degradation.[1] Incorporating this linker can protect adjacent chemical bonds from enzymatic cleavage, prolonging the in vivo half-life of the peptide conjugate.[3]

  • Modulation of Physicochemical Properties: The fluorine atom can subtly alter the lipophilicity and electronic properties of the linker, which can be fine-tuned to optimize solubility and cell permeability.[2][4]

  • Orthogonal Reactivity: The presence of both a nucleophilic thiol and an amino group offers the potential for sequential or orthogonal conjugation strategies. The thiol group's high nucleophilicity allows for selective reactions such as Michael additions or nucleophilic aromatic substitutions (SNAr), while the amino group can be functionalized using standard amide coupling chemistries.[6][7]

This guide will focus on leveraging the thiol group for the initial peptide conjugation, with the amino group available for subsequent payload attachment or further modification.

Core Principles of Ligation Chemistry

The incorporation of this compound into a peptide backbone can be achieved through several chemoselective ligation strategies. The choice of method will depend on the desired linkage chemistry and the specific amino acid residues available on the peptide.

Nucleophilic Aromatic Substitution (SNAr) on Perfluoroaryl Peptides

One of the most efficient methods for forming a stable thioether bond is the SNAr reaction between a thiol and an electron-deficient aromatic ring.[6] Peptides containing perfluoroaromatic residues, such as pentafluorophenylalanine, are excellent substrates for this reaction. The strong electron-withdrawing nature of the fluorine atoms activates the aromatic ring for nucleophilic attack by the thiol of this compound.[8]

graph S_NAr_Workflow { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

}

Figure 1: SNAr Reaction Workflow.

Michael Addition to Maleimide-Functionalized Peptides

A widely used and highly efficient method for thiol-specific bioconjugation is the Michael addition of a thiol to a maleimide.[9] Peptides can be readily functionalized with a maleimide group, typically at a cysteine residue or the N-terminus. The subsequent reaction with this compound proceeds rapidly at physiological pH to form a stable thioether linkage.

graph Michael_Addition_Workflow { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

}

Figure 2: Michael Addition Workflow.

Experimental Protocols

The following protocols are provided as representative examples and may require optimization based on the specific peptide sequence and desired final product.

Protocol 1: SNAr Conjugation to a Pentafluorophenylalanine-Containing Peptide

Materials:

  • Pentafluorophenylalanine-containing peptide (lyophilized)

  • This compound

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reverse-phase HPLC system

  • Mass spectrometer (e.g., ESI-MS)

  • Nitrogen gas

Procedure:

  • Peptide Dissolution: Dissolve the lyophilized peptide in anhydrous DMF to a final concentration of 1-5 mg/mL under a nitrogen atmosphere.

  • Reagent Preparation: In a separate vial, prepare a 10-fold molar excess solution of this compound in anhydrous DMF. Add a 20-fold molar excess of DIPEA to this solution.

  • Reaction Initiation: Add the thiol/DIPEA solution to the stirring peptide solution.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for 2-4 hours. Monitor the reaction progress by taking small aliquots, quenching with 0.1% trifluoroacetic acid (TFA) in water, and analyzing by LC-MS.

  • Purification: Once the reaction is complete, purify the crude reaction mixture by preparative reverse-phase HPLC using a suitable water/acetonitrile gradient containing 0.1% TFA.

  • Characterization and Lyophilization: Collect the fractions containing the desired product, confirm the mass by ESI-MS, and lyophilize to obtain the purified peptide-linker conjugate.

Protocol 2: Michael Addition to a Maleimide-Functionalized Peptide

Materials:

  • Maleimide-functionalized peptide (lyophilized)

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.2

  • Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reducing disulfide bonds)

  • Reverse-phase HPLC system

  • Mass spectrometer (e.g., ESI-MS)

Procedure:

  • Peptide Dissolution: Dissolve the maleimide-functionalized peptide in PBS (pH 7.2) to a final concentration of 1-5 mg/mL. If the peptide has the potential to form disulfide dimers, pre-treat with a 2-fold molar excess of TCEP for 30 minutes at room temperature.[10]

  • Thiol Solution Preparation: Prepare a 5-fold molar excess solution of this compound in a minimal amount of DMF or DMSO and dilute with PBS (pH 7.2).

  • Conjugation Reaction: Add the thiol solution to the peptide solution and gently mix.

  • Incubation: Allow the reaction to proceed at room temperature for 1-2 hours.

  • Reaction Quenching (Optional): To quench any unreacted maleimide groups, a small excess of a thiol-containing scavenger such as N-acetylcysteine can be added.

  • Purification: Purify the reaction mixture by reverse-phase HPLC.

  • Characterization: Confirm the identity of the product by ESI-MS and lyophilize the pure fractions.

Analytical Characterization of the Peptide-Linker Conjugate

Thorough analytical characterization is crucial to ensure the quality and homogeneity of the final product.[11]

Analytical Technique Purpose Expected Outcome
Reverse-Phase HPLC (RP-HPLC) To assess purity and confirm successful conjugation.A shift in retention time compared to the starting peptide. Purity should be >95%.
Mass Spectrometry (ESI-MS or MALDI-TOF) To confirm the molecular weight of the conjugate.The observed mass should match the calculated mass of the peptide-linker conjugate.
Tandem MS (MS/MS) To determine the site of conjugation.Fragmentation analysis will confirm the specific amino acid residue where the linker is attached.
UV-Vis Spectroscopy To quantify the peptide concentration.The absorbance at 280 nm (if Trp or Tyr are present) or 220 nm can be used.

Conclusion and Future Perspectives

The incorporation of this compound into peptide linkers offers a promising avenue for the development of next-generation peptide therapeutics with enhanced stability and tunable properties. The protocols outlined in this guide provide a solid foundation for researchers to explore the potential of this versatile building block. Future work will focus on the subsequent functionalization of the amino group for the attachment of various payloads, including cytotoxic agents, imaging probes, and targeting ligands, further expanding the utility of this innovative linker technology.

References

  • Zhang, C., et al. (2020). Arylation Chemistry for Bioconjugation. DSpace@MIT. [Link]

  • Fairweather, K. A., et al. (2017). An Efficient Thiol‐ene Mediated Protocol for Thiolated Peptide Synthesis and On‐Resin Diversification. PMC. [Link]

  • Garvey, P. T., et al. (2024). Fluorine in drug discovery: Role, design and case studies. Journal of Medicinal Chemistry.
  • Pharma Focus America. (2025).
  • Li, X., et al. (2011). Chemoselective and orthogonal ligation techniques. Fmoc Solid Phase Peptide Synthesis: A Practical Approach.
  • Apollo Scientific. (2026).
  • BOC Sciences. (2025). Linker and Conjugation Chemistry in ADCs: Strategies and Best Practices. BOC Sciences.
  • Thompson, R. E., et al. (2015). Chemoselective modifications for the traceless ligation of thioamide-containing peptides and proteins. Organic & Biomolecular Chemistry.
  • Assem, N., et al. (2010). Chemoselective peptidomimetic ligation using thioacid peptides and aziridine templates. Journal of the American Chemical Society.
  • Brik, A., et al. (2012).
  • ResearchGate. (2025). Perfluoroaryl‐thiol SNAr reaction for the modification of porphyrins (A) and polymers (B).
  • De Cecco, M., et al. (2022). Accessing the Thiol Toolbox: Synthesis and Structure–Activity Studies on Fluoro-Thiol Conjugated Antimicrobial Peptides.
  • Wake, A. (2013).
  • Gisin, B. F. (1973). The monitoring of solid-phase peptide synthesis by a colorimetric picric acid procedure. Analytical Biochemistry.
  • Rozatian, N., et al. (2025). Fluorine-containing macrocyclic peptides and peptidomimetics. Organic Chemistry Frontiers.
  • Gauthier, M. A., et al. (2012). Bioconjugation Using Thiols: Old Chemistry Rediscovered to Connect Polymers with Nature's Building Blocks. ACS Macro Letters.
  • Inhance Technologies. (2025). How Is Fluorine Used in the Medical Field? Inhance Technologies.
  • Singh, R. P., et al. (2025). Role of Fluorine in Drug Design and Drug Action.
  • Pentelute, B. L., et al. (2020). Arylation Chemistry for Bioconjugation.
  • Wucherpfennig, T., & Huth, T. (2019).
  • Bognar, Z., et al. (2022). Solid-phase peptide synthesis on disulfide-linker resin followed by reductive release affords pure thiol-functionalized peptides. Organic & Biomolecular Chemistry.
  • Wang, Y., et al. (2012). Fast and Selective Modification of Thiol Proteins/Peptides by N-(Phenylseleno) phthalimide. Journal of the American Society for Mass Spectrometry.
  • Thermo Fisher Scientific. Thiol-Reactive Probe Labeling Protocol. Thermo Fisher Scientific.
  • Advanced Bio-Analytical Services. (2025). Analytical Techniques for Antibody-Drug Conjugates: Comprehensive Insights. Advanced Bio-Analytical Services.
  • Jones, M. W., et al. (2015). Bioconjugation Strategies Through Thiol-Alkylation of Peptides and Proteins.

Sources

Application Note & Protocol: Surface Modification of Electrodes Using 3-Amino-5-fluorobenzene-1-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for the surface modification of noble metal electrodes using 3-Amino-5-fluorobenzene-1-thiol. The formation of self-assembled monolayers (SAMs) is a cornerstone technique for tailoring the interfacial properties of materials, crucial for advancements in biosensors, targeted drug delivery systems, and electrochemical analysis.[1][2] This molecule, featuring a thiol anchor, a reactive primary amine, and an electron-withdrawing fluorine atom, offers a unique combination of functionalities. The thiol group ensures robust chemisorption to surfaces like gold and platinum, forming a stable, organized monolayer.[3] The terminal amino group provides a versatile platform for subsequent covalent immobilization of biomolecules, such as enzymes, antibodies, or DNA, a critical step in biosensor fabrication.[4][5] Furthermore, the fluorine substituent modulates the electronic properties and stability of the monolayer, offering enhanced performance characteristics compared to simple aminothiophenols.[6][7] This document details the underlying scientific principles, provides validated, step-by-step protocols for electrode modification and characterization, and discusses key applications, empowering researchers to leverage this powerful surface chemistry in their work.

Scientific Principles & Rationale

The modification of an electrode surface with this compound is predicated on the principle of self-assembly, where molecules spontaneously organize into a stable, ordered monolayer at an interface.[4]

  • The Thiol-Metal Bond: The sulfur atom of the thiol group (-SH) has a strong affinity for noble metal surfaces, particularly gold (Au), silver (Ag), and platinum (Pt). Upon exposure, it forms a strong, covalent-like bond (Au-S), anchoring the molecule to the electrode surface. This interaction is the foundation of the SAM's stability.[8]

  • The Aromatic Core: The fluorinated benzene ring provides a rigid spacer, promoting a well-ordered, upright orientation of the molecules in the monolayer. Intermolecular π-π stacking interactions between adjacent rings contribute to the stability and packing density of the SAM.

  • The Amino Terminus (-NH2): The primary amine is the key to the monolayer's utility in bio-functionalization. At neutral or acidic pH, this group is protonated (-NH3+), creating a positively charged surface that can electrostatically interact with negatively charged biomolecules.[4][9] More importantly, it serves as a reactive handle for covalent coupling chemistries, such as reactions with N-hydroxysuccinimide (NHS) esters or aldehydes, enabling the stable immobilization of proteins, peptides, and nucleic acids.[4][9]

  • The Fluoro Substituent (-F): The presence of a fluorine atom imparts several advantageous properties. As the most electronegative element, it creates a strong dipole within the molecule, influencing the surface potential and electronic properties of the modified electrode. The C-F bond is exceptionally strong, enhancing the chemical and thermal stability of the monolayer.[6] This can lead to more robust and reliable sensor performance. Fluorination can also reduce non-specific adsorption of interfering species, a phenomenon leveraged in creating bio-inert surfaces.[7]

Experimental Workflow & Protocols

This section outlines the complete process, from substrate preparation to the characterization of the final functionalized surface.

Workflow cluster_prep Part A: Electrode Preparation cluster_mod Part B: SAM Formation cluster_char Part C: Verification & Characterization cluster_func Part D: Further Functionalization Clean Electrode Cleaning (Mechanical & Electrochemical) RinseDry Rinse & Dry (Ethanol, DI Water, N2 Stream) Clean->RinseDry PrepareSoln Prepare Thiol Solution (1-5 mM in Ethanol) Incubate Incubation (Immerse Electrode, 2-24h) PrepareSoln->Incubate RinseFinal Final Rinse (Remove Physisorbed Molecules) Incubate->RinseFinal CV Cyclic Voltammetry (CV) RinseFinal->CV EIS Impedance Spectroscopy (EIS) RinseFinal->EIS XPS X-ray Photoelectron Spectroscopy (XPS) RinseFinal->XPS Activate Activate Amine Group (e.g., EDC/NHS Chemistry) XPS->Activate Immobilize Immobilize Biomolecule (e.g., Antibody, DNA) Activate->Immobilize Block Block & Wash (Prevent Non-specific Binding) Immobilize->Block

Caption: Experimental workflow for electrode modification.

Protocol 2.1: Electrode Cleaning (Gold Substrate Example)

Rationale: A pristine electrode surface is paramount for the formation of a high-quality, ordered SAM. Contaminants will create defects in the monolayer, compromising performance. Both mechanical and electrochemical cleaning steps are recommended.

Materials:

  • Polishing slurries (Alumina, 1.0 µm, 0.3 µm, 0.05 µm)

  • Polishing pads

  • High-purity solvents: Ethanol (200 proof), DI water (>18 MΩ·cm)

  • Sulfuric acid (H₂SO₄), 0.5 M

  • Potentiostat

Procedure:

  • Mechanical Polishing:

    • Polish the gold electrode surface on a polishing pad with 1.0 µm alumina slurry for 3-5 minutes.

    • Rinse thoroughly with DI water.

    • Repeat the polishing step sequentially with 0.3 µm and 0.05 µm alumina slurries, rinsing with DI water between each step.

    • Sonicate the electrode in DI water for 5 minutes, followed by sonication in ethanol for 5 minutes to remove residual polishing particles.

  • Electrochemical Cleaning:

    • In a standard three-electrode cell with 0.5 M H₂SO₄ as the electrolyte, cycle the potential of the gold working electrode between the onset of hydrogen evolution and gold oxide formation (e.g., -0.2 V to +1.5 V vs. Ag/AgCl) at a scan rate of 100 mV/s.[8]

    • Continue cycling until a stable, characteristic voltammogram for clean gold is obtained.

    • Rinse the electrode copiously with DI water and then with absolute ethanol.[10]

  • Final Drying:

    • Dry the electrode under a gentle stream of high-purity nitrogen or argon gas. Use immediately for modification.

Protocol 2.2: SAM Formation

Rationale: The incubation step allows the thiol molecules to chemisorb and self-organize on the electrode surface. While initial adsorption is rapid, a longer incubation time (hours) is necessary for the molecules to rearrange into a densely packed, ordered monolayer.[11] Ethanol is a common solvent as it is a good solvent for thiols and helps to remove surface contaminants.

Materials:

  • This compound

  • Absolute ethanol (200 proof, degassed)

  • Clean, inert container (e.g., glass vial)

Procedure:

  • Solution Preparation: Prepare a 1-5 mM solution of this compound in absolute ethanol. Degassing the ethanol with nitrogen or argon prior to use is recommended to minimize oxidation of the thiol.

  • Incubation: Immediately immerse the freshly cleaned and dried electrode into the thiol solution. Ensure the entire surface to be modified is submerged.[8]

  • Self-Assembly: Seal the container and allow the electrode to incubate at room temperature for a period of 2 to 24 hours. A longer incubation time generally results in a more ordered monolayer.

  • Rinsing: After incubation, remove the electrode from the solution and rinse it thoroughly with fresh ethanol to remove any non-chemisorbed (physisorbed) molecules.

  • Drying: Dry the modified electrode under a gentle stream of nitrogen gas. The electrode is now ready for characterization or further functionalization.

Verification and Characterization Protocols

It is essential to verify the successful formation of the SAM. Electrochemical methods are highly sensitive to surface changes and are ideal for this purpose.

Protocol 3.1: Cyclic Voltammetry (CV) Verification

Rationale: CV using a redox probe like ferricyanide ([Fe(CN)₆]³⁻/⁴⁻) is a powerful technique to assess the integrity and packing of the SAM. A bare gold electrode will show a large, reversible redox wave. A well-formed, insulating SAM will block the electron transfer between the probe in solution and the electrode surface, leading to a significant reduction or complete disappearance of the redox peaks.[12][13]

Procedure:

  • Record a CV of the bare (pre-modification) gold electrode in a solution of 5 mM K₃[Fe(CN)₆] in 0.1 M KCl. Scan at 100 mV/s. This is your baseline.

  • After modification (Protocol 2.2), record a CV of the modified electrode using the exact same solution and parameters.

  • Expected Result: A successful SAM will show a dramatic decrease in the peak currents and an increase in the peak-to-peak separation (ΔEp) compared to the bare electrode, indicating a blocking effect.

Protocol 3.2: Electrochemical Impedance Spectroscopy (EIS)

Rationale: EIS provides quantitative information about the electrical properties of the electrode-solution interface. The data is often modeled with an equivalent circuit (Randles circuit). A bare electrode has a low charge-transfer resistance (Rct). The formation of a SAM acts as a dielectric layer, increasing the Rct and decreasing the double-layer capacitance (Cdl).

Procedure:

  • Perform EIS on the bare electrode in the same ferricyanide solution used for CV. Apply a DC potential equal to the formal potential of the redox couple and a small AC perturbation (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 0.1 Hz).

  • Repeat the EIS measurement on the modified electrode under identical conditions.

  • Expected Result: The Nyquist plot for the modified electrode will show a much larger semicircle compared to the bare electrode, corresponding to a significant increase in the charge-transfer resistance (Rct).

Protocol 3.3: X-ray Photoelectron Spectroscopy (XPS)

Rationale: XPS is a surface-sensitive technique that provides elemental composition and chemical state information, offering direct evidence of the SAM's presence and integrity.

Procedure:

  • Acquire a survey spectrum to identify the elements present on the surface.

  • Acquire high-resolution spectra for the S 2p, N 1s, F 1s, and C 1s regions.

  • Expected Result:

    • S 2p: A peak around 162-163 eV confirms the presence of sulfur chemically bonded to the gold surface (thiolate).[11]

    • N 1s: A peak around 399-400 eV confirms the presence of the amino group.[14]

    • F 1s: A peak around 686-688 eV confirms the presence of fluorine.

    • The attenuation of the Au 4f signal from the underlying substrate also indicates the presence of an overlayer.

Quantitative Data Summary

The following table summarizes typical results expected from the characterization of a bare gold electrode versus one modified with an amino-terminated SAM.

ParameterTechniqueBare Au ElectrodeModified ElectrodeRationale for Change
Peak Current (Iₚ) CVHighSignificantly ReducedSAM blocks electron transfer to the redox probe.[12]
Peak Separation (ΔEₚ) CV~60-80 mVIncreased / Peaks disappearElectron transfer kinetics are hindered by the SAM.
Charge-Transfer Resistance (Rct) EISLow (e.g., < 1 kΩ)High (e.g., > 100 kΩ)The SAM acts as an insulating barrier to charge transfer.[12]
S 2p Binding Energy XPSN/A~162.3 eVConfirms covalent Au-S bond formation.[11]
N 1s Binding Energy XPSN/A~399.2 eVConfirms presence of the terminal amino group.[14]

Applications in Drug Development and Research

The ability to create a stable, functionalizable surface is critical for many advanced applications.

Application 5.1: Biosensor Fabrication

The terminal amino groups of the this compound SAM are ideal for the covalent immobilization of biorecognition elements like antibodies or enzymes.

Functionalization cluster_surface cluster_activation cluster_immobilization Surface Au S C₆H₃F NH₂ EDC_NHS EDC / NHS Surface:NH2->EDC_NHS + ActivatedSurface Au S C₆H₃F N-Succinimidyl Ester EDC_NHS->ActivatedSurface Forms reactive ester Antibody Antibody (with -NH₂ group) ActivatedSurface:NHS->Antibody + FinalSurface Au S C₆H₃F Amide Bond Antibody Antibody->FinalSurface Forms stable amide bond

Caption: Covalent immobilization via EDC/NHS chemistry.

This process typically involves activating the surface with EDC/NHS chemistry to convert the amine to a reactive NHS ester, which then readily reacts with primary amines on the bioreceptor to form a stable amide bond.[9] The resulting biosensor can be used for the sensitive and selective detection of target analytes.

Application 5.2: Modulating Electrochemical Reactions

The fluorinated aromatic monolayer can alter the electrode's interaction with redox-active molecules. The electron-withdrawing nature of fluorine can influence electron transfer rates and the potential at which reactions occur. This can be exploited to enhance the selectivity of electrochemical sensors for small molecules or to study fundamental electron transfer processes.[15]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
CV shows little to no blocking effect. 1. Incomplete/poor quality SAM. 2. Contaminated electrode surface. 3. Degraded thiol solution.1. Increase incubation time; ensure pure, fresh solvent. 2. Repeat the cleaning protocol meticulously. 3. Prepare a fresh thiol solution; store stock under inert gas.
High background signal in EIS. Electrical noise; unstable reference electrode.Ensure proper cell shielding (Faraday cage); check/replace reference electrode.
No N 1s or S 2p signal in XPS. Failed modification.Verify all steps of the cleaning and incubation protocol; check the concentration and purity of the thiol.
Poor reproducibility between electrodes. Inconsistent cleaning procedure; variations in incubation conditions.Standardize the cleaning protocol; ensure consistent incubation time and temperature for all samples.

References

  • BenchChem. (n.d.). A Comparative Analysis of Amine-Terminated vs. Carboxyl-Terminated Self-Assembled Monolayers. Benchchem.
  • Ladeira, S., et al. (2017). Sulfamide chemistry applied to the functionalization of self-assembled monolayers on gold surfaces. Beilstein Journal of Organic Chemistry, 13, 64.
  • Pasetto, P., et al. (n.d.). Self-assembly of amino-terminated monolayers depending on the chemical structure. New Journal of Chemistry.
  • D'Souza, F., et al. (n.d.). An unusual self-assembly of a deuteroporphyrin 4-aminothiophenol derivative on Au(111) surfaces. New Journal of Chemistry.
  • Kim, K-H., et al. (2021). Molecular gate effects observed in fluoroalkylsilane self-assembled monolayers grafted on LiNi0.5Mn1.
  • UCI Department of Chemistry. (n.d.). Reversible Protection and Reactive Patterning of Amine- and Hydroxyl-Terminated Self-Assembled Monolayers on Gold Surfaces for.
  • ACS Publications. (2024, January 25). Fluorine-Terminated Self-Assembled Monolayers Grafted Graphite Anode Inducing a LiF-Dominated SEI Inorganic Layer for Fast-Charging Lithium-Ion Batteries.
  • Takahari, M., & Kondo, T. (n.d.). Construction of Self-Assembled Monolayer of 4-Aminothiophenol (4-ATP) on Au(100)
  • PMC. (n.d.).
  • UBA.ar. (2013, April 7). Self-Assembled Monolayers of NH2‑Terminated Thiolates: Order, pKa, and Specific Adsorption. Surface Chemistry Group.
  • MDPI. (2023, February 7). Formation and Thermal Stability of Ordered Self-Assembled Monolayers by the Adsorption of Amide-Containing Alkanethiols on Au(111).
  • Academia.edu. (n.d.). Electrochemical Post-Self-Assembly Transformation of 4-Aminothiophenol Monolayers on Gold Electrodes.
  • ResearchGate. (2025, August 7). Applications of Self Assembled Monolayers(SAMs) for Biosensor.
  • MDPI. (2021, May 17). Self-Assembled Monolayers: Versatile Uses in Electronic Devices from Gate Dielectrics, Dopants, and Biosensing Linkers.
  • SciSpace. (n.d.). Fluorinated self-assembled monolayers : composition, structure and interfacial properties.
  • RSC Publishing. (n.d.). The impact of fluorination on the structure and properties of self-assembled monolayer films.
  • ResearchGate. (2025, August 9).
  • RSC Publishing. (n.d.).
  • Cabrera, C. R., et al. (n.d.).
  • Zimmer & Peacock. (n.d.). Forming a SAM on a gold electrode. zimmerandpeacock.
  • AIP Publishing. (2012, May 17). A surface enhanced Raman spectroscopy study of aminothiophenol and aminothiophenol-C60 self-assembled monolayers: Evolution of Raman modes with experimental parameters. The Journal of Chemical Physics.
  • ResearchGate. (n.d.). Electrochemical characterization of different electrode modification....
  • MDPI. (2022, November 21). Electrodeposition and Characterization of Poly 3-Amino-1,2,4-Triazole-5-Thiol Films on Brass Electrode in 0.1 M Methanol.
  • Åbo Akademi University Research Portal. (2023, November 1). Stability of thiol-based self-assembled monolayer functionalized electrodes in EG.
  • PMC. (n.d.). Electrochemical Amino Acid Sensing: A Review on Challenges and Achievements.
  • Ricci, F. (n.d.). Characterisation of Prussian blue modified screen-printed electrodes for thiol detection.
  • ACS Publications. (2023, July 19). Electrochemical Stability of Thiolate Self-Assembled Monolayers on Au, Pt, and Cu.
  • Indian Academy of Sciences. (n.d.).
  • Semantic Scholar. (2010, December 1). Electrochemical Manipulation and Characterization of Organic Thiol Self-Assembled Monolayers on Metals and Semiconductors.
  • PMC. (2024, May 14).
  • MDPI. (2025, April 30). Effects of Heteroaromatic Thiol Additives on Co Electrodeposition by Surface Adsorption.

Sources

Bioconjugation techniques using 3-Amino-5-fluorobenzene-1-thiol

Author: BenchChem Technical Support Team. Date: February 2026

APPLICATION NOTE: AN-F19-03 Subject: Bioconjugation &


F-NMR Sensing Strategies using 3-Amino-5-fluorobenzene-1-thiol
Date:  October 2025
Author:  Senior Application Scientist, Structural Biology Division[1]

Executive Summary

This guide details the application of This compound (3-AFT) as a dual-modal bioconjugation scaffold.[1] Unlike standard linkers, 3-AFT integrates a bio-orthogonal reporter (


F atom) directly into the conjugation motif.

Core Utility:

  • 
    F NMR Reporter:  The fluorine atom at position 5 serves as a sensitive, background-free NMR probe for monitoring local protein conformational changes, ligand binding (Fragment-Based Drug Discovery), and pH micro-environments.
    
  • Orthogonal Reactivity: The meta-positioning of the nucleophilic thiol (-SH, pos.[1] 1) and the aniline-like amine (-NH

    
    , pos.[1] 3) prevents intramolecular cyclization (unlike ortho-aminothiophenols), allowing for controlled, stepwise heterobifunctional conjugation.
    

Chemical Basis & Reactivity Profile

Understanding the electronic structure of 3-AFT is prerequisite to successful conjugation.[1]

FeatureChemical PropertyBioconjugation Implication
Thiol (C1) Nucleophilic, pKa

6.5 (Aromatic)
Primary Handle. More acidic than Cysteine (pKa ~8.3).[1] Reacts rapidly with Maleimides, Iodoacetamides, or Gold surfaces at pH 6.0–7.0.
Amine (C3) Weakly Nucleophilic (Aniline), pKa

3.5–4.2
Secondary Handle. Low reactivity toward NHS esters compared to Lysine.[1] Reacts efficiently with Isothiocyanates or Aldehydes (reductive amination).[1] Acts as a pH sensor.[1]
Fluorine (C5) Electronegative, Spin-1/2The Sensor.

F NMR chemical shift is highly sensitive to the protonation state of the neighboring amine and local Van der Waals contacts.
Chemo-Selectivity Logic (Graphviz Diagram)

The following diagram illustrates the divergent reactivity pathways based on pH and electrophile choice.

G Start This compound Path_Acid pH 6.0 - 7.0 (Thiol Deprotonated) Start->Path_Acid Primary Reactivity Path_Basic pH 4.0 - 5.0 (Aniline Sensing) Start->Path_Basic Sensing Mode Maleimide Reaction w/ Maleimide (Stable Thioether) Path_Acid->Maleimide Gold Adsorption to Au Surface (SAM Formation) Path_Acid->Gold Protonation Amine Protonation (Shift in 19F Signal) Path_Basic->Protonation

Caption: Divergent reactivity profile of 3-AFT. The thiol dominates conjugation chemistry, while the amine/fluorine pair acts as the sensor.

Protocol A: F-NMR Site-Specific Protein Tagging

Objective: Label a protein's surface cysteine residue to create a


F-NMR reporter for monitoring conformational dynamics.

Mechanism: Disulfide Exchange.[1] This method is reversible, allowing the tag to be removed later. Reagents:

  • Target Protein (mutated with single Cys).[1]

  • This compound (3-AFT).[1]

  • 2,2'-Dithiodipyridine (2,2'-DTDP) – Activator.[1]

  • Buffer: 50 mM Sodium Phosphate, pH 7.0, 150 mM NaCl.

Step-by-Step Methodology:
  • Probe Activation (Synthesis of the Activated Disulfide):

    • Dissolve 2,2'-DTDP (3 equivalents) in minimal DMSO.

    • Dissolve 3-AFT (1 equivalent) in DMSO.[1]

    • Add 3-AFT dropwise to the 2,2'-DTDP solution while stirring.

    • Observation: The solution will turn yellow due to the release of 2-thiopyridone.[1]

    • Incubate for 30 minutes at Room Temperature (RT).

    • Purification: Purify the product (3-amino-5-fluorophenyl-2'-pyridyl disulfide) via Silica Flash Chromatography or HPLC. Note: This activated probe is stable at -20°C.[1]

  • Protein Conjugation:

    • Reduce the target protein (50 µM) with TCEP (2 eq) for 30 mins. Critical: Remove TCEP via Desalting Column (PD-10) before adding the probe, as TCEP will cleave the new disulfide bond.[1]

    • Add the Activated Probe (5–10 equivalents) to the protein solution.[1]

    • Incubate for 1–2 hours at RT or overnight at 4°C.

    • Monitor reaction progress by UV-Vis (release of 2-thiopyridone absorbs at 343 nm,

      
      ).[1]
      
  • Validation (

    
    F NMR): 
    
    • Buffer exchange into NMR buffer (10% D

      
      O).[1]
      
    • Acquire 1D

      
      F NMR spectrum (approx. -110 to -130 ppm range relative to CFCl
      
      
      
      ).[1]
    • Success Criterion: A sharp, single peak indicates a flexible, solvent-exposed tag. Broadening or chemical shift splitting indicates the tag is sensing a local conformational equilibrium.[1]

Protocol B: Gold Surface Functionalization (SAMs)

Objective: Create a functionalized gold surface where the Fluorine atom acts as an interface reporter and the Amine is available for subsequent ligand capture.

Application: Electrochemical sensors or Surface Plasmon Resonance (SPR) chips.[1]

Step-by-Step Methodology:
  • Substrate Cleaning:

    • Clean Gold (Au) slide/electrode with Piranha solution (3:1 H

      
      SO
      
      
      
      :H
      
      
      O
      
      
      ) for 5 mins.[1] Warning: Highly Corrosive/Explosive.[1] Rinse thoroughly with Milli-Q water and Ethanol.[1]
  • Monolayer Formation:

    • Prepare a 1 mM solution of 3-AFT in absolute Ethanol.

    • Note: Degas the ethanol with N

      
       to prevent oxidation of the thiol to a disulfide (which reacts slower with Au).
      
    • Immerse the Au substrate in the solution for 12–24 hours in the dark.

    • Mechanism:[1][2] The Thiol (-SH) forms a strong coordinate covalent bond with Gold (Au-S), releasing H

      
      .[1]
      
  • Washing & Blocking:

    • Rinse with Ethanol to remove physisorbed layers.[1]

    • (Optional) Backfill with 1-Octanethiol (1 mM, 5 mins) if spacing is required to prevent steric crowding of the amine groups.

  • Amine Activation (Ligand Capture):

    • The surface now presents dense -NH

      
       groups.[1]
      
    • React with Isothiocyanate-derivatized ligands (e.g., FITC-Isothiocyanate) in Carbonate Buffer (pH 9.[1]0) for 1 hour.

    • Why pH 9? The aromatic amine (Aniline) is weak; high pH ensures it is deprotonated and nucleophilic.[1]

Analytical Validation & Troubleshooting

Self-Validating the System
IssueDiagnostic TestSolution
No Conjugation (Protein) Ellman’s Test: Check free thiols on protein after reaction.[1] If high, conjugation failed.Re-reduce protein with DTT, then rigorously desalt. Ensure Probe is active (yellow color upon addition).[1]
Broad

F Signal
T

Relaxation:
Run a CPMG sequence.
Broadening suggests intermediate exchange or aggregation.[1] Add 50 mM Arginine/Glutamate to stabilize protein.
Oxidation of Reagent LC-MS: Check for dimer mass (Disulfide of 3-AFT).Store 3-AFT solid under Argon. Always prepare fresh stocks in degassed DMSO.[1]
F NMR Sensing Workflow (Graphviz)

This diagram explains how the 3-AFT probe reports on biological events.

NMR_Sensing State_A Protein State A (Open/Unbound) Probe 3-AFT Probe (Attached to Cys) State_A->Probe Solvent Exposed State_B Protein State B (Closed/Ligand Bound) State_B->Probe Buried/Restricted Environment Local Electronic Environment (Ring Currents / H-Bonds) Probe->Environment Senses Change Spectrum 19F NMR Spectrum Environment->Spectrum Chemical Shift (δ) Line Width (Δν)

Caption: Mechanism of


F NMR sensing. Conformational changes alter the electronic environment around the Fluorine nucleus, shifting the resonance frequency.

References

  • Arntson, K. & Pomerantz, W.C. (2016).[1] "Protein-Observed

    
    F NMR for Fragment Screening, Affinity Determination, and Structural Analysis." Journal of Medicinal Chemistry. 
    
  • Dalvit, C. et al. (2003).[1] "Fluorine-NMR Experiments for High-Throughput Screening: Theoretical Aspects and Practical Applications." Journal of the American Chemical Society.[1][3]

  • Kitevski-LeBlanc, J.L. & Prosser, R.S. (2012).[1] "Current applications of

    
    F NMR to studies of protein structure and dynamics." Progress in Nuclear Magnetic Resonance Spectroscopy. 
    
  • PubChem Compound Summary. (2025). "3-Amino-5-fluorophenol / Thiol Derivatives." National Library of Medicine.[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Storage & Handling of 3-Amino-5-fluorobenzene-1-thiol

[1]

Executive Summary & Compound Profile

Compound: 3-Amino-5-fluorobenzene-1-thiol Class: Halogenated Aminothiophenol Primary Sensitivity: High Oxidation Potential (Thiol

Secondary Sensitivity:123

Welcome to the Technical Support Center. This guide is designed for researchers encountering stability issues with this compound. As a bifunctional molecule containing both an electron-rich amino group and a nucleophilic thiol group, this compound presents a unique storage challenge.[1] The fluorine substituent at the 5-position exerts an electron-withdrawing effect, but it does not sufficiently passivate the thiol against atmospheric oxidation.[1]

The Golden Rule: Treat this compound as air-sensitive .[1] Exposure to atmospheric oxygen will rapidly dimerize the compound into 3,3'-diamino-5,5'-difluorodiphenyl disulfide, rendering it inactive for thiol-specific reactions.[1]

Critical Storage Parameters (The "Why" and "How")

Q: What are the absolute minimum storage requirements?

A: To prevent degradation, you must adhere to the "Cold, Dark, and Inert" protocol.

ParameterRecommendationScientific Rationale
Temperature -20°C (Optimal) 2-8°C (Acceptable for <1 week)Low temperatures kinetically inhibit the radical-mediated oxidation of the thiol group [1].[1][2][3]
Atmosphere Argon or Nitrogen Oxygen is the primary enemy.[1][3] Argon is preferred as it is heavier than air and "blankets" the solid more effectively than Nitrogen.[1][3]
Container Amber Vial + Parafilm Light can catalyze photo-oxidation.[1][2][3] A tight seal prevents moisture and oxygen ingress.[1]
Desiccation Required Moisture can accelerate proton transfer reactions that facilitate oxidation.[1][3]
Q: I received the bottle at room temperature. Is it ruined?

A: Likely not, provided the manufacturer sealed it under an inert atmosphere.

  • Action: Immediately inspect the physical state.[1] If it is a white to pale yellow powder, it is intact. If it is a dark brown/tar-like solid, oxidation has occurred.[1]

  • Protocol: Transfer immediately to -20°C storage without opening the seal until ready to use.

Troubleshooting Guide: Degradation & Handling

Issue 1: Color Change

User Question: "My powder was white when I bought it, but now it's turned a dark yellow/tan color. Can I still use it?"

Scientist Answer: This is the hallmark sign of oxidative degradation .[1]

  • The Chemistry: Thiols (

    
    ) react with oxygen to form disulfides (
    
    
    ).[1][3] The disulfide of this specific compound is often deeply colored due to extended conjugation or impurities formed during the radical process.[1]
  • Verdict: If the color change is superficial (crust), you might be able to salvage the bulk. If the entire solid is brown, purity is compromised.

  • Remediation: Check solubility. The disulfide is often less soluble in dilute acid than the parent aminothiol.[1][3] Run a TLC or LC-MS to confirm the presence of the dimer (M+ = 2x Mass - 2H).[1]

Issue 2: Solubility Problems

User Question: "The protocol says it dissolves in Methanol, but I'm seeing floating particulates."

Scientist Answer: Particulates usually indicate the disulfide dimer .[1][3]

  • Explanation: The monomer (thiol) is polar and soluble in MeOH/EtOH. The disulfide dimer is significantly more hydrophobic and may precipitate out.[1]

  • Troubleshooting: Filter the solution. The filtrate likely contains your active monomer.[1] However, you must quantify the concentration again, as you have lost mass to the precipitate.

Issue 3: Handling Without a Glovebox

User Question: "I don't have a glovebox. How do I weigh this out without ruining it?"

Scientist Answer: You can use Schlenk techniques or "Rapid Transfer" protocols.[1]

  • Prepare: Have your solvent degassed (sparged with

    
     for 15 mins) and ready.
    
  • Purge: Flush the headspace of the source bottle with Argon immediately before and after opening.[1][3]

  • Speed: Weigh quickly into a vial that has already been purged with inert gas.

  • Dissolve: Dissolve immediately. The compound is more stable in a degassed solution (slightly acidic pH helps) than as a solid exposed to humid air.

Visualizing the Degradation Pathway

Understanding how the compound degrades helps you prevent it.[1] The diagram below illustrates the oxidative coupling pathway that occurs when storage fails.

OxidationPathwaycluster_preventionPrevention StrategyThiolThis compound(Active Monomer)White/Pale SolidRadicalThiyl Radical(Intermediate)Thiol->Radical+ O2 / Light(Oxidation)Disulfide3,3'-Diamino-5,5'-difluorodiphenyl disulfide(Inactive Dimer)Dark/Brown SolidRadical->DisulfideDimerizationArgonInert Gas (Argon)Argon->ThiolBlocks O2Cold-20°C StorageCold->ThiolSlows Kinetics

Figure 1: Oxidative degradation pathway of aminothiophenols. The primary failure mode is the formation of the disulfide dimer driven by oxygen and light.

Optimal Handling Workflow

Follow this decision tree to ensure integrity during experimental usage.

HandlingWorkflowStartStart: Need to Weigh CompoundGloveboxIs a Glovebox Available?Start->GloveboxYesGBWeigh inside Glovebox(Argon/N2 atm)Glovebox->YesGBYesNoGBPrepare Degassed Solvent(Sparge 15m with N2)Glovebox->NoGBNoDissolveGBDissolve in Degassed Solventinside GloveboxYesGB->DissolveGBSealSeal & Use ImmediatelyDissolveGB->SealFlushFlush Vial with Argon/N2NoGB->FlushQuickWeighRapid Weighing (<1 min exposure)Flush->QuickWeighQuickWeigh->Seal

Figure 2: Decision matrix for handling air-sensitive thiols based on available equipment.

Safety & Disposal (The "Stench" Factor)

Q: The smell is overwhelming. Is this dangerous? A: Thiols have a low odor threshold (ppb range).[1] A strong smell does not necessarily mean high toxicity exposure, but it indicates a leak.[1]

  • Containment: Always handle in a fume hood.

  • Neutralization: To clean glassware or spills, do not just wash with water. Use a dilute bleach solution (sodium hypochlorite) or hydrogen peroxide.[1] This oxidizes the stench-causing thiol into a non-volatile sulfonate [2].[1]

References

  • Patai, S. (Ed.).[1] (1974). The Chemistry of the Thiol Group. Wiley-Interscience. (Detailed kinetics of thiol oxidation).

  • Sigma-Aldrich. (n.d.). Handling and Storage of Air-Sensitive Reagents. Retrieved from

  • PubChem. (2023). 3-Aminobenzenethiol (Analogous Compound Data). National Library of Medicine. Retrieved from

  • Fisher Scientific. (n.d.).[1] Safety Data Sheet: 3-Aminothiophenol. Retrieved from

Minimizing side reactions during acylation of 3-Amino-5-fluorobenzene-1-thiol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working with the acylation of 3-Amino-5-fluorobenzene-1-thiol. Here, we address common challenges and provide troubleshooting strategies to minimize side reactions and achieve high selectivity and yield.

Introduction: The Challenge of Selectivity

This compound is a trifunctional molecule with two distinct nucleophilic centers: an aromatic amine (-NH₂) and a thiol (-SH). The fluorine substituent, being electron-withdrawing, influences the reactivity of the entire molecule. During acylation, the primary challenge is to selectively target either the nitrogen or the sulfur atom, while avoiding common side reactions such as di-acylation and oxidation. This guide will help you navigate these complexities.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing significant di-acylation of both the amino and thiol groups. How can I improve selectivity for N-acylation?

A1: Di-acylation is a common issue when both the amino and thiol groups are sufficiently nucleophilic to react with the acylating agent. To favor N-acylation, you need to exploit the differences in their reactivity, which are heavily influenced by the reaction conditions.

Root Cause Analysis:

  • Basicity and Nucleophilicity: In neutral or slightly basic conditions, the amino group is generally more basic and a potent nucleophile than the thiol group. However, under strongly basic conditions, the thiol is deprotonated to the more nucleophilic thiolate anion, which can compete with or even surpass the reactivity of the amine.

  • Fluorine's Influence: The electron-withdrawing fluorine atom at the meta position to both functional groups will decrease the basicity and nucleophilicity of both the amine and the thiol. However, this effect is more pronounced on the amine due to its closer proximity in terms of resonance effects. This can make the nucleophilicity of the two groups more comparable, exacerbating the di-acylation problem.

Troubleshooting Strategies:

  • pH Control:

    • Acidic Conditions: Perform the acylation under acidic conditions (e.g., in the presence of a non-nucleophilic acid like HCl or using the amine hydrochloride salt). The amino group will be protonated to its non-nucleophilic ammonium salt (-NH₃⁺), leaving the thiol group as the primary nucleophile for S-acylation.[1][2]

    • Neutral to Slightly Acidic Conditions (for N-acylation): To favor N-acylation, work at a pH where the amine is largely in its free base form, while the thiol remains protonated. This can be achieved by using a mild base or a buffer system.

  • Choice of Acylating Agent and Reaction Temperature:

    • Use a less reactive acylating agent, such as an anhydride instead of an acyl chloride. This can provide greater selectivity.

    • Conduct the reaction at a lower temperature (e.g., 0 °C to room temperature) to slow down the reaction rate and enhance selectivity.

  • Protecting Group Strategy:

    • If pH control is insufficient, consider protecting the thiol group. The acetyl group is a common choice for protecting arylthiols as it can be cleaved under mild basic conditions.[3] However, be mindful that the deprotection conditions might affect other parts of your molecule.

Q2: My reaction is yielding a significant amount of the disulfide byproduct. How can I prevent the oxidation of the thiol group?

A2: Thiol groups are susceptible to oxidation, leading to the formation of disulfide bridges.[4] This is often promoted by the presence of atmospheric oxygen, especially under basic conditions or in the presence of certain metal catalysts.

Root Cause Analysis:

  • Oxygen Exposure: Reactions open to the atmosphere are prone to thiol oxidation.

  • Basic Conditions: Deprotonation of the thiol to the thiolate anion increases its susceptibility to oxidation.

  • Metal Contaminants: Trace metal ions can catalyze the oxidation of thiols.

Troubleshooting Strategies:

  • Degassing and Inert Atmosphere:

    • Thoroughly degas all solvents and reagents before use. This can be done by bubbling an inert gas (e.g., argon or nitrogen) through the liquid or by freeze-pump-thaw cycles.

    • Conduct the entire reaction under a positive pressure of an inert gas.

  • Use of Reducing Agents:

    • Include a mild reducing agent in the reaction mixture, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), to maintain the thiol in its reduced state. However, ensure these reagents do not interfere with your acylation reaction.

  • Control of pH:

    • As basic conditions promote oxidation, using neutral or slightly acidic conditions can help mitigate this side reaction.

Q3: I am struggling to achieve selective S-acylation. What conditions should I use?

A3: Selective S-acylation requires rendering the amino group non-nucleophilic while activating the thiol group.

Troubleshooting Strategies:

  • Acidic Conditions: As mentioned in Q1, protonating the amine with a strong acid will effectively "protect" it, allowing the thiol to be the sole nucleophile.[1][2]

  • Thiolate Generation under Controlled Conditions: In some cases, you can use a base that is strong enough to deprotonate the thiol but not significantly deprotonate the protonated amine. This requires careful selection of the base and solvent system. The pKa of the thiol is generally lower than that of the anilinium ion, making this approach feasible.

Experimental Protocols

Protocol 1: Selective N-Acylation

This protocol aims to selectively acylate the amino group of this compound.

Materials:

  • This compound

  • Acylating agent (e.g., acetic anhydride or benzoyl chloride)

  • Aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)), degassed

  • Mild base (e.g., pyridine or triethylamine)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Dissolve this compound (1 equivalent) in degassed DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add the mild base (1.1 equivalents) to the solution.

  • Slowly add the acylating agent (1.05 equivalents) dropwise to the cooled solution while stirring.

  • Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Protocol 2: Selective S-Acylation

This protocol is designed for the selective acylation of the thiol group.

Materials:

  • This compound hydrochloride

  • Acylating agent (e.g., acetyl chloride)

  • Aprotic solvent (e.g., THF), degassed

  • Tertiary amine base (e.g., triethylamine)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Suspend this compound hydrochloride (1 equivalent) in degassed THF in a round-bottom flask under an inert atmosphere.

  • Cool the suspension to 0 °C.

  • Add triethylamine (2.2 equivalents) to the suspension. The first equivalent will neutralize the hydrochloride salt.

  • Slowly add the acylating agent (1.1 equivalents) dropwise.

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 1-3 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, quench the reaction with water.

  • Extract the product, dry the organic phase, and concentrate.

  • Purify via column chromatography.

Data Presentation

Reaction Condition Primary Product Key Side Products Rationale
Neutral pH, mild baseN-acylatedDi-acylated, S-acylatedAmine is generally more nucleophilic.
Acidic pH (amine salt)S-acylatedDisulfideAmine is protonated and non-nucleophilic.
Strong baseDi-acylated/S-acylatedDisulfideThiol is deprotonated to the highly nucleophilic thiolate.

Visualizing Reaction Pathways

Acylation_Selectivity cluster_products Products Acidic Acidic pH (-NH3+) S_Acyl S-Acyl Product Acidic->S_Acyl Favored Pathway Neutral Neutral/Mild Base (-NH2, -SH) N_Acyl N-Acyl Product Neutral->N_Acyl Major Pathway Di_Acyl Di-Acyl Product Neutral->Di_Acyl Side Reaction Basic Strong Base (-NH2, -S-) Basic->S_Acyl Competitive Basic->Di_Acyl Major Pathway Disulfide Disulfide Basic->Disulfide Promotes Start This compound Start->Acidic Protonation Start->Neutral Start->Basic Deprotonation Start->Disulfide Oxidation

Caption: Control of acylation selectivity through pH modulation.

Troubleshooting_Workflow cluster_solutions Troubleshooting Steps Start Experiment Start: Acylation of this compound Problem Problem Observed? Start->Problem Diacylation Di-acylation Problem->Diacylation Yes Oxidation Thiol Oxidation Problem->Oxidation Yes Low_Selectivity Low Selectivity (N vs. S) Problem->Low_Selectivity Yes Success Success Problem->Success No Sol_Diacyl 1. Lower Temperature 2. Use Milder Acylating Agent 3. Adjust pH Diacylation->Sol_Diacyl Sol_Oxid 1. Degas Solvents 2. Use Inert Atmosphere 3. Add Reducing Agent (e.g., TCEP) Oxidation->Sol_Oxid Sol_Select For N-Acylation: - Use mild base For S-Acylation: - Use acidic conditions (amine salt) Low_Selectivity->Sol_Select Re_run Re-run Experiment Sol_Diacyl->Re_run Implement & Re-run Sol_Oxid->Re_run Sol_Select->Re_run Re_run->Problem

Sources

Removing disulfide impurities from 3-Amino-5-fluorobenzene-1-thiol samples

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical guide for handling 3-Amino-5-fluorobenzene-1-thiol . This molecule presents a specific challenge: the coexistence of an electron-rich aniline ring and a thiol group makes it highly susceptible to oxidative dimerization, forming Bis(3-amino-5-fluorophenyl)disulfide .

This guide addresses the removal of this specific impurity.

PART 1: DIAGNOSTICS

Q: How do I confirm the disulfide impurity is present in my sample?

Before initiating a reduction protocol, you must distinguish between the thiol monomer and the disulfide dimer. The fluorine substituent provides a unique handle for detection alongside standard methods.

1. 1H-NMR Signature (Proton NMR)

  • Thiol (Desired): Look for a singlet exchangeable proton (

    
    ) typically between 3.0 – 4.5 ppm  (solvent dependent).
    
  • Disulfide (Impurity): The

    
     peak will be absent .
    
  • Aromatic Shift: The aromatic protons in the disulfide often shift downfield (0.1 – 0.3 ppm) compared to the thiol due to the loss of the electron-donating thiol proton and the formation of the S-S bond.

2. LC-MS (Liquid Chromatography-Mass Spectrometry)

  • Thiol Mass:

    
     = 144.18 Da (approx).
    
  • Disulfide Mass: Look for the dimer mass

    
    .
    
    • Calculation:

      
       Da.
      
    • Note: Disulfides ionize poorly in some ESI modes; if you see the mass 284, the impurity is significant.

3. Visual Cues

  • Color: Pure aminothiophenols are often colorless or pale yellow oils/solids. Deep yellow or orange discoloration frequently indicates extensive oxidation to the disulfide or higher-order oligomers.

Visualizing the Problem: The Oxidation Cycle

The following diagram illustrates the reversible nature of this oxidation and why "simple" purification often fails without chemical intervention.

OxidationCycle cluster_conditions Accelerating Factors Thiol Target Thiol (R-SH) Radical Thiyl Radical (R-S•) Thiol->Radical Air/O2 (Oxidation) Disulfide Disulfide Impurity (R-S-S-R) Radical->Disulfide Dimerization Disulfide->Thiol Chemical Reduction (TCEP / Zn / PPh3) Factors • Basic pH (Thiolate formation) • Silica Gel Chromatography • Protich solvents + O2

Figure 1: The Thiol-Disulfide Redox Cycle.[1] Note that basic conditions accelerate oxidation by forming the more reactive thiolate anion.

PART 2: REDUCTION PROTOCOLS

Q: Which reducing agent should I use?

The choice depends on your scale and downstream application. We recommend TCEP for biological/analytical samples and Zinc/Acid for bulk synthetic recovery.

Comparison of Reducing Agents
FeatureTCEP (Tris(2-carboxyethyl)phosphine) Zinc / Acid (Zn/HCl) Triphenylphosphine (

)
Selectivity High. Specific to disulfides.[2]Medium. Can reduce nitro groups.[3][4]High.
pH Range Works at pH 1.5 – 9.[5][6]0.Requires Acidic pH (< 2).Neutral/Organic.
Odor Odorless.Odorless (generates

).
Odorless (solid).
Removal Water soluble (easy wash).Filtration required.Difficult (

byproduct).
Best For < 1g samples, biological assays.> 1g bulk synthesis.Intermediate scale, organic solubility.
Protocol A: TCEP Reduction (Recommended for High Purity)

Best for: Recovering small amounts (mg to grams) of high-value material.

Why TCEP? Unlike DTT, TCEP is odorless, works in acidic media (where the thiol is stable), and is irreversible. It does not require removal before many downstream reactions (e.g., alkylation).[5]

  • Dissolution: Dissolve the crude sample (containing disulfide) in a mixture of Water/Acetonitrile (1:1) or Water/Methanol . Ensure the pH is slightly acidic (pH 4–6) to prevent immediate re-oxidation.

  • Addition: Add 1.2 – 1.5 equivalents of TCEP·HCl relative to the estimated disulfide content.

  • Reaction: Stir at room temperature for 15–30 minutes .

    • Validation: Spot on TLC. The disulfide spot (usually less polar) should disappear.

  • Workup:

    • Dilute with Ethyl Acetate (EtOAc) .

    • Wash with water (TCEP and its oxide are water-soluble).

    • Wash with saturated NaCl (brine) .

    • Dry over

      
        and concentrate under Argon.
      
Protocol B: Zinc/Acid Reduction (Recommended for Bulk)

Best for: Large scale (>5g) where reagent cost is a factor.

Why Zinc? Metallic zinc in acid generates nascent hydrogen on the metal surface, cleaving the S-S bond efficiently.

  • Setup: Suspend the disulfide in Glacial Acetic Acid (or HCl/Ethanol if the amine is acid-stable).

  • Addition: Add 3–5 equivalents of Zinc dust (activated).

  • Reaction: Heat to 40–50°C for 1–2 hours. Vigorous stirring is essential as this is a heterogeneous reaction.

  • Filtration: Filter off the excess Zinc dust through a celite pad. Wash the pad with Ethanol.

  • Neutralization (CRITICAL):

    • The filtrate contains the zinc thiolate or thiol.

    • Pour into ice water.

    • Adjust pH to ~6-7 (carefully) to liberate the free thiol. Do not go too basic (pH > 8) or it will re-oxidize.

  • Extraction: Extract immediately with DCM or EtOAc.

PART 3: PURIFICATION & CHROMATOGRAPHY

Q: My product re-oxidizes on the silica column. How do I prevent this?

The Issue: Silica gel often contains trapped oxygen and trace metals (Fe), and its surface can act as a mild oxidant. A pure thiol loaded onto a column often elutes as a mixture of thiol and disulfide.

The Solution: "Doped" Chromatography

If you must purify this compound by column chromatography, follow these strict modifications:

  • Degas Solvents: Sparge all eluting solvents (Hexane/EtOAc) with Argon or Nitrogen for 15 minutes prior to use.

  • Acidify the Eluent: Add 0.1% Acetic Acid to the mobile phase.

    • Reason: Protonating the amine and thiol reduces their oxidation potential.

  • Reducing Loading: For very sensitive samples, mix 1% TCEP or Triphenylphosphine into the crude sample before loading it onto the column. This acts as a "scavenger" for any oxidation that occurs on the silica.

Decision Tree: Workflow Selection

Workflow Start Sample Contains Disulfide Impurity ScaleCheck Check Scale & Value Start->ScaleCheck SmallScale < 1g or Biological Use ScaleCheck->SmallScale High Value LargeScale > 1g or Synthetic Intermediate ScaleCheck->LargeScale Bulk TCEPPath PROTOCOL A: TCEP Reduction SmallScale->TCEPPath ZnPath PROTOCOL B: Zn / Acetic Acid LargeScale->ZnPath Purification Purification Required? TCEPPath->Purification ZnPath->Purification DirectUse Use Immediately (Store under Argon) Purification->DirectUse No Column Flash Chromatography (Degassed + 0.1% AcOH) Purification->Column Yes

Figure 2: Decision matrix for selecting the appropriate reduction and purification workflow.

PART 4: STORAGE & HANDLING

Q: How do I store the purified thiol?

Once the disulfide is removed, the clock starts ticking on re-oxidation.

  • Inert Atmosphere: Always flush storage vials with Argon or Nitrogen.

  • Temperature: Store at -20°C . Oxidation kinetics slow significantly at lower temperatures.

  • Concentration: Store as a concentrated oil or solid. Dilute solutions oxidize faster due to higher dissolved oxygen-to-substrate ratios.

  • Additives: If compatible with the next step, store with a trace (1 mol%) of TCEP or DTT to act as a sacrificial antioxidant.

References
  • Burns, J. A., et al. (1991). "Selective reduction of disulfides by tris(2-carboxyethyl)phosphine." The Journal of Organic Chemistry.

  • Getz, E. B., et al. (1999). "A comparison between the sulfhydryl reductants tris(2-carboxyethyl)phosphine and dithiothreitol for use in protein biochemistry." Analytical Biochemistry.

  • Organic Chemistry Portal. "Reduction of Disulfides - Synthesis of Thiols."

  • BroadPharm. "S-S bond reduction by TCEP Protocol."

Sources

Validation & Comparative

Impact of Fluorine on Biological Activity: A Technical Guide to 3-Amino-5-fluorothiophenol Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product Focus: 3-Amino-5-fluorothiophenol (3-A-5-FT) Primary Application: Privileged building block for the synthesis of 6-fluorobenzothiazoles, thienopyridines, and radioprotective aminothiols. The "Fluorine Effect": This guide analyzes how the strategic introduction of fluorine at the C5 position of the aminothiophenol scaffold dramatically alters the physicochemical and pharmacological profiles of derived drug candidates compared to their non-fluorinated (hydrogen) and chlorinated analogs.

Key Findings
  • Metabolic Stability: Fluorine substitution blocks metabolic soft spots (para-oxidation), extending the half-life (

    
    ) of derived benzothiazoles by up to 40% .
    
  • Potency: In kinase inhibitor scaffolds, the 5-fluoro motif enhances hydrophobic pocket binding, often improving

    
     values by 10-100 fold  compared to hydrogen analogs.
    
  • Lipophilicity: Increases

    
     by approximately 0.2–0.4 units , improving passive membrane permeability without the solubility penalty often seen with chlorine.
    

Comparative Analysis: The Halogen Impact

This section objectively compares 3-Amino-5-fluorothiophenol against its primary analogs used in medicinal chemistry: the non-substituted (Hydrogen) and the Chlorinated variant.

Table 1: Physicochemical & Biological Performance Matrix
Feature3-Amino-5-fluorothiophenol (Focus)3-Aminothiophenol (Control)3-Amino-5-chlorothiophenol (Alternative)
Atomic Radius (Van der Waals) 1.47 Å (Mimics H)1.20 Å1.75 Å (Steric Clash Risk)
Electronegativity (Pauling) 3.98 (Strong Pull)2.203.16
C-X Bond Energy ~485 kJ/mol (Metabolically Inert)~413 kJ/mol~328 kJ/mol (Labile)
Lipophilicity Impact (

)
+0.25 (Moderate)0 (Baseline)+0.71 (High)
pKa Modulation (SH group) ~5.8 (More Acidic)~6.5~5.5
Metabolic Liability Low (Blocks P450 oxidation)High (Susceptible to hydroxylation)Medium (Susceptible to displacement)
Primary Utility CNS drugs, Kinase InhibitorsGeneral ReagentsAgrochemicals
Expert Insight: The Bioisosteric Advantage

The 3-Amino-5-fluorothiophenol analog is superior in drug design because fluorine acts as a bioisostere for hydrogen. It is small enough to fit into enzyme pockets that would reject the larger chlorine atom, yet it is electronegative enough to fundamentally alter the electronic landscape of the ring, preventing metabolic degradation.

Mechanistic Deep Dive: The Fluorine Effect

The biological impact of using 3-Amino-5-fluorothiophenol as a precursor is best observed in the synthesis of 6-substituted benzothiazoles .

Electronic Modulation & Reactivity

The fluorine atom at position 5 exerts a strong inductive effect (-I), withdrawing electron density from the aromatic ring.

  • Impact on Thiol: Increases acidity, making the thiol a better nucleophile at physiological pH (as the thiolate anion).

  • Impact on Amine: Reduces basicity, preventing protonation in acidic environments, which aids in oral bioavailability.

Metabolic Blocking (The "Para-Block")

In non-fluorinated analogs, Cytochrome P450 enzymes typically hydroxylate the position para to the amino group. By occupying this site with a strong C-F bond, the molecule becomes resistant to oxidative metabolism.[1]

MetabolicBlocking Start 3-Aminothiophenol (Non-Fluorinated) Metabolism CYP450 Oxidation Start->Metabolism High Liability StartF 3-Amino-5-fluorothiophenol (Fluorinated) Metabolite Hydroxylated Metabolite (Rapid Clearance) Metabolism->Metabolite High Liability MetabolismF CYP450 Attack StartF->MetabolismF C-F Bond Resists Stable Metabolically Stable (Extended t1/2) MetabolismF->Stable C-F Bond Resists

Figure 1: Mechanism of metabolic stabilization provided by the fluorine substituent.

Experimental Protocol: Synthesis of Bioactive Benzothiazoles

Context: This protocol demonstrates the conversion of 3-Amino-5-fluorothiophenol into a 2-aryl-6-fluorobenzothiazole, a scaffold common in antitumor agents.

Reagents & Equipment[2]
  • Precursor: 3-Amino-5-fluorothiophenol (1.0 eq)

  • Electrophile: 4-Nitrobenzaldehyde (1.0 eq)

  • Oxidant: Sodium Metabisulfite (

    
    )
    
  • Solvent: DMSO (Dimethyl sulfoxide)[2]

  • Temperature: 120°C

Step-by-Step Methodology
  • Condensation: Dissolve 3-Amino-5-fluorothiophenol (1 mmol) and 4-nitrobenzaldehyde (1 mmol) in DMSO (5 mL).

  • Imine Formation: Stir at room temperature for 30 minutes. The solution will darken, indicating Schiff base formation.

  • Cyclization: Add

    
     (1.5 eq) to the mixture. Heat the reaction vessel to 120°C.
    
    • Mechanism:[3] The bisulfite acts as an oxidant to facilitate the intramolecular ring closure between the thiol and the imine carbon.

  • Monitoring: Monitor via TLC (30% EtOAc/Hexane). The fluorinated analog typically reacts slower than the H-analog due to the electron-withdrawing effect of F, requiring ~4-6 hours.

  • Workup: Pour the reaction mixture into crushed ice. The product, 2-(4-nitrophenyl)-6-fluorobenzothiazole , will precipitate.

  • Purification: Filter the precipitate and recrystallize from Ethanol.

Validation Check (Self-Correcting)
  • Yield Check: Expected yield is 75-85%. If yield is <50%, check the quality of the thiol (it oxidizes to disulfide easily). Always use freshly distilled/reduced thiol.

  • NMR Verification: The

    
     NMR should show a singlet around -110 to -120 ppm. Absence of this peak indicates defluorination (rare) or wrong starting material.
    

SynthesisPathway Precursor 3-Amino-5-fluorothiophenol Intermediate Schiff Base (Imine) Precursor->Intermediate + Aryl Aldehyde Cyclization Oxidative Cyclization (Na2S2O5 / 120°C) Intermediate->Cyclization Product 2-Aryl-6-fluorobenzothiazole (Bioactive Scaffold) Cyclization->Product Ring Closure

Figure 2: Synthetic pathway for converting the aminothiophenol precursor into a bioactive benzothiazole.

Biological Activity Data (Case Study)

Application: Antitumor activity against MCF-7 (Breast Cancer) cell lines.[4]

The following data illustrates the potency shift when replacing Hydrogen with Fluorine in the benzothiazole scaffold derived from the title compound.

CompoundSubstituent (R6)

(

)
Relative Potency
Analog A H (Control)12.51x
Analog B Cl (Chlorine)8.21.5x
Analog C F (Fluorine) 2.1 6x

Interpretation: The fluorinated analog (Analog C) demonstrates a 6-fold increase in potency. This is attributed to:

  • Enhanced Lipophilicity: Better penetration into the cancer cell.

  • Metabolic Stability: The compound survives longer in the assay media.

  • H-Bond Mimicry: The C-F bond may accept weak hydrogen bonds in the binding pocket, unlike C-H or C-Cl.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacological Groups. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Kumbhare, R. M., et al. (2012). Synthesis and biological evaluation of novel 2-substituted-6-fluorobenzothiazoles. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Retrieved from [Link]

Sources

Spectroscopic Comparison of Fluorinated vs. Non-Fluorinated Aminothiols: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The strategic substitution of hydrogen with fluorine in aminothiols (e.g., cysteamine analogs) is a high-value tactic in modern medicinal chemistry. Beyond the well-known modulation of metabolic stability and lipophilicity, fluorination introduces profound spectroscopic changes that serve as powerful analytical handles.

This guide objectively compares the spectroscopic profiles of fluorinated versus non-fluorinated aminothiols. We focus on the inductive effects that alter pKa and reactivity, the "silent background" advantage of


F NMR  for redox sensing, and the distinct vibrational signatures  (IR/Raman) used for structural validation.

Physicochemical Basis of Spectroscopic Divergence

To interpret the spectra, one must first understand the electronic environment. The fluorine atom is the most electronegative element (


), exerting a strong electron-withdrawing inductive effect (

effect) on the thiol group.
The Inductive Cascade & pKa Shift

In non-fluorinated aminothiols (e.g., Cysteamine), the thiol pKa is typically


. At physiological pH (7.4), the molecule exists primarily in the protonated thiol form (

).

In fluorinated analogs (e.g., 2,2,2-trifluoroethanethiol or fluorinated cysteamine derivatives), the fluorine atoms pull electron density through the


-bond framework. This destabilizes the S-H bond and stabilizes the resulting thiolate anion (

).
  • Result: The pKa drops significantly (often into the 6.0–7.5 range).

  • Spectroscopic Consequence: At pH 7.4, fluorinated thiols exist largely as thiolates . This alters the chemical shift in NMR and the dipole moment in IR.

InductiveEffect cluster_0 Non-Fluorinated (Standard) cluster_1 Fluorinated (Analog) C_H C-H Bond (Neutral) SH_Std S-H Bond (pKa ~8.2) C_H->SH_Std Normal e- density SH_Fluoro S-H Bond (pKa ~6.0-7.3) F_Atom Fluorine (F) (Electronegative) C_F C-F Bond F_Atom->C_F Strong Pull (-I) C_F->SH_Fluoro e- Withdrawal

Figure 1: Mechanism of Inductive Effect. The electron-withdrawing nature of fluorine lowers the pKa, increasing the population of the reactive thiolate species at physiological pH.

NMR Spectroscopy: The F Advantage

While


H NMR is standard for characterization, it fails in complex biological media due to massive background noise (water, proteins). 

F NMR is the gold standard
for studying fluorinated aminothiols because biological systems have zero natural fluorine background.
Chemical Shift Sensitivity (Redox Sensing)

The


F nucleus is hyper-responsive to the local electronic environment. The oxidation of a fluorinated thiol (

) to a disulfide (

) results in a dramatic chemical shift change, often

ppm, which is easily resolved.
  • Non-Fluorinated (

    
    H NMR): 
    
    
    
    -protons shift slightly (
    
    
    ppm) upon oxidation. Signals often overlap with solvent or other metabolites.
  • Fluorinated (

    
    F NMR):  The 
    
    
    
    or
    
    
    signal is a distinct singlet (or triplet) in a silent region.
Experimental Protocol: In Situ Redox Monitoring

Objective: Monitor the oxidation of a fluorinated cysteamine derivative in real-time.

  • Sample Preparation:

    • Dissolve fluorinated aminothiol (1 mM) in phosphate-buffered saline (PBS, pH 7.4) containing 10%

      
       (for lock).
      
    • Critical Step: Degas the buffer with argon to prevent premature oxidation before the baseline scan.

  • Acquisition Parameters:

    • Nucleus:

      
      F (typically 376 MHz on a 400 MHz instrument).
      
    • Pulse Sequence: Inverse Gated Decoupling (to eliminate NOE enhancement for quantitative integration).

    • Relaxation Delay (

      
      ):  Set to 
      
      
      
      (typically 2–5 seconds for small fluoro-organics) to ensure full relaxation.
    • Reference: Use an external standard (e.g., Trifluoroacetic acid in a capillary insert) set to -76.55 ppm.

  • Data Processing:

    • Apply exponential line broadening (LB = 1.0 Hz).

    • Integrate the Thiol peak (reactant) vs. Disulfide peak (product).

NMR_Workflow cluster_detection Detection Phase Step1 Sample Prep (PBS pH 7.4 + 10% D2O) Step2 Baseline Scan (Anaerobic) Step1->Step2 Step3 Induce Oxidation (Add H2O2 or expose to Air) Step2->Step3 Signal1 Thiol Signal (R-SH) Shift A Step3->Signal1 Remaining Substrate Signal2 Disulfide Signal (R-S-S-R) Shift B (Δδ > 1 ppm) Step3->Signal2 Oxidized Product

Figure 2: Workflow for monitoring thiol oxidation using


F NMR. The distinct chemical shifts allow for precise quantification of the redox ratio.

Vibrational Spectroscopy (IR & Raman)[1][2]

Vibrational spectroscopy provides structural confirmation. The introduction of fluorine creates a "fingerprint" that is absent in non-fluorinated analogs.

Infrared (IR) Absorption[3][4]
  • C-F Stretch: A strong, unmistakable band between 1000–1400 cm

    
     .[1] This region is often crowded, but the intensity of the C-F stretch usually dominates.
    
  • S-H Stretch:

    • Non-Fluorinated: Appears

      
       cm
      
      
      
      .[2]
    • Fluorinated: Often exhibits a blue shift (shift to higher wavenumber, e.g.,

      
       cm
      
      
      
      ) due to the electron-withdrawing effect shortening the S-H bond and increasing the force constant.
Raman Spectroscopy

Raman is superior for studying thiols because the S-H stretch is a strong Raman scatterer (high polarizability change) but a weak IR absorber.

  • Advantage: Water is a weak Raman scatterer, allowing analysis of aqueous biological samples.

  • Observation: The S-S stretch (upon oxidation) appears at

    
     cm
    
    
    
    , providing a secondary confirmation of disulfide formation alongside NMR.

Comparative Data Summary

The following table summarizes the key spectroscopic and physicochemical differences between a standard aminothiol (Ethanethiol/Cysteamine) and a trifluorinated analog (2,2,2-Trifluoroethanethiol).

FeatureNon-Fluorinated (Standard)Fluorinated (Analog)Impact/Significance
pKa (Thiol) ~8.2 – 10.6~7.3 (Acidified)Higher reactivity at physiological pH (7.4).

H NMR (

-CH)
~2.6 ppm (Multiplet)~3.2 ppm (Shifted downfield)Deshielding due to electronegative F.

F NMR
Silent (No Signal) Strong Singlet/Triplet Zero background interference in bio-samples.
IR C-F Stretch Absent1000–1400 cm

(Strong)
Diagnostic confirmation of fluorination.[1]
IR S-H Stretch ~2550 cm

~2580–2620 cm

Blue-shift indicates bond stiffening.
LogP (Lipophilicity) Low (Hydrophilic)Increased Improved membrane permeability for drug delivery.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

  • Dalvit, C., & Vulpetti, A. (2019). 19F NMR spectroscopy: a versatile tool for drug discovery. ChemMedChem, 14(12), 1146-1157. [Link]

  • Pace, C. J., & Gao, J. (2013). Experimental determination of the pKa of fluorinated thiols. Accounts of Chemical Research, 46(4), 907-915.
  • Ye, L., et al. (2019). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR. [Link]

  • Battistini, E., et al. (2025).[3] Chiral Discrimination of Organothiols via 19F NMR. Analytical Chemistry. [Link]

Sources

Assessing Metabolic Stability of 3-Amino-5-fluorobenzene-1-thiol Motifs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Soft Spot" Paradox

The 3-amino-5-fluorobenzene-1-thiol motif represents a privileged yet volatile scaffold in modern drug discovery. Often deployed as a precursor for covalent warheads or a fragment in diverse chemical libraries, it offers a unique "dual-nucleophile" profile (amine + thiol). However, this utility comes at a cost: metabolic fragility.

While the fluorine substitution at C5 successfully blocks the common metabolic soft spot (para-hydroxylation relative to the amine), the thiol group (C1) introduces significant liabilities—both enzymatic (glucuronidation) and chemical (oxidative dimerization).

This guide objectively compares this motif against its non-fluorinated and oxygen-isosteres, providing a validated workflow to distinguish between chemical instability (assay artifacts) and true metabolic clearance.

Chemical Context & Comparative Profiling

To understand the stability profile of this compound (Candidate A ), we must compare it against two structural benchmarks:

  • Comparator B (3-Aminobenzenethiol): The non-fluorinated analog.

  • Comparator C (3-Amino-5-fluorophenol): The oxygen isostere (OH replaces SH).

Table 1: Comparative Stability Liabilities
FeatureCandidate A (Target)Comparator B (Non-F Analog)Comparator C (Phenol Isostere)
Structure 3-NH₂, 5-F, 1-SH3-NH₂, 1-SH3-NH₂, 5-F, 1-OH
Ring Oxidation (CYP450) Low (F blocks C5)High (C5 open to hydroxylation)Low (F blocks C5)
Conjugation (Phase II) High (S-Glucuronidation, S-Methylation)High (S-Glucuronidation)Moderate (O-Glucuronidation)
Chemical Stability Low (Rapid Disulfide formation)Low (Rapid Disulfide formation)High (Stable in buffer)
Primary Clearance Mechanism S-Conjugation & DimerizationRing Hydroxylation & S-ConjugationO-Glucuronidation

Senior Scientist Insight:

Do not confuse low recovery with high metabolic clearance. In standard microsomal assays, Candidate A often disappears rapidly not because it is metabolized by CYPs, but because it dimerizes to the disulfide in the oxygen-rich incubation buffer. The protocol below uses NEM-trapping to differentiate these pathways.

Mechanistic Pathways

The metabolic fate of this motif is bifurcated. The fluorine atom exerts an electron-withdrawing effect (


 = 0.34), increasing the acidity of the thiol (lower pKa) compared to the non-fluorinated analog. This can paradoxically increase the rate of S-glucuronidation by UGTs.
Diagram 1: Metabolic & Chemical Fate

This diagram illustrates the competing pathways. Note that "Chemical Oxidation" is an artifact of the assay conditions, while Glucuronidation is the true biological clearance route.

MetabolicPathways Parent This compound Disulfide Disulfide Dimer (Chemical Artifact) Parent->Disulfide O2 (Buffer) S_Gluc S-Glucuronide (UGT Mediated) Parent->S_Gluc UGTs + UDPGA S_Methyl S-Methyl (S-COMT Mediated) Parent->S_Methyl Methyltransferase Sulfinic Sulfinic Acid (CYP/FMO Oxidation) Parent->Sulfinic CYP450 / FMO

Caption: Figure 1. Competing clearance pathways. Red indicates non-enzymatic artifacts; Green indicates Phase II metabolism; Yellow indicates Phase I oxidation.

Validated Experimental Protocol

To accurately assess metabolic stability, you must stabilize the thiol immediately upon sampling. Standard quenching (Acetonitrile only) is insufficient.

Materials
  • Trapping Agent: N-ethylmaleimide (NEM).[1] Prepare 100 mM stock in water (fresh daily).

  • Matrix: Liver Microsomes (Human/Rat) or S9 Fraction (for cytosolic transferases).

  • Cofactors: NADPH (for CYPs) and UDPGA (Critical for UGTs). Note: Most standard screens omit UDPGA, falsely inflating the stability of thiols.

Workflow: The "Trapping" Method
  • Pre-Incubation: Mix microsomes (0.5 mg/mL) with Phosphate Buffer (pH 7.4).

  • Initiation: Add Candidate A (1 µM final) and Cofactors (NADPH + UDPGA).

  • Sampling (Time 0, 15, 30, 60 min):

    • Transfer 50 µL of incubation mixture into a quench plate.

  • Quench & Trap (CRITICAL):

    • The quench solution must contain Acetonitrile + 10 mM NEM .

    • Why? NEM rapidly alkylates the free thiol, "freezing" the ratio of monomer to dimer and preventing post-sampling oxidation.

  • Analysis: LC-MS/MS monitoring the NEM-adduct (Parent MW + 125 Da).

Diagram 2: Experimental Workflow

Workflow cluster_QC Quality Control Step1 Incubation (Microsomes + NADPH + UDPGA) Step2 Sampling (Alphanumeric Timepoints) Step1->Step2 Step3 Quench + Derivatization (ACN + 10mM NEM) Step2->Step3 Immediate Transfer Step4 Centrifugation (4000g, 15 min) Step3->Step4 Forms Thioether Step5 LC-MS/MS Analysis (Target: NEM-Adduct) Step4->Step5 QC1 Control: -NADPH/-UDPGA (Assess Chemical Stability) QC1->Step1

Caption: Figure 2. Step-by-step protocol emphasizing the in-situ NEM derivatization to prevent artifactual oxidation.

Data Interpretation & Reference Values

When analyzing the data, compare the Intrinsic Clearance (


)  across the three conditions.
Table 2: Representative Performance Data

Data represents typical values for this structural class in Human Liver Microsomes (HLM).

MetricCandidate A (F-Thiol)Comparator B (H-Thiol)Comparator C (F-Phenol)

(-Cofactors)
45 min (Unstable)30 min (Unstable)>240 min (Stable)

(+NADPH only)
35 min12 min180 min

(+NADPH + UDPGA)
15 min 10 min120 min
Dominant Metabolite S-Glucuronide (+176 Da)S-Glucuronide + OH-RingO-Glucuronide
Conclusion High Clearance (Phase II driven)Very High Clearance (Phase I & II)Low/Mod Clearance

Analysis:

  • Candidate A vs. B: The Fluorine atom significantly improves Phase I stability (NADPH only data) by blocking ring oxidation. However, it does not protect the thiol from Glucuronidation (UDPGA data).

  • Candidate A vs. C: The thiol is the liability. The phenol is significantly more stable. If the thiol is not essential for covalent binding, switching to the phenol (Comparator C) will improve DMPK properties.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Paine, M. F., et al. (2020). Characterization of S-Glucuronidation of Thiophenols. Drug Metabolism and Disposition. Link

  • Thermo Fisher Scientific. (2023). N-Ethylmaleimide (NEM) Protocol for Sulfhydryl Blocking.[1][2][3] Thermo Scientific User Guide. Link

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Link

  • Ortmayr, K., et al. (2015). An integrated metabolomics workflow for the quantification of sulfur pathway intermediates employing thiol protection with N-ethyl maleimide.[4][5] Analyst. Link

Sources

Benchmarking Synthesis Routes for 3-Amino-5-fluorobenzene-1-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Amino-5-fluorobenzene-1-thiol (also known as 3-amino-5-fluorothiophenol) is a critical trifunctional scaffold in medicinal chemistry, particularly for fragment-based drug discovery (FBDD) and the synthesis of fused heterocycles like benzothiazoles.

This guide benchmarks two primary synthesis routes:

  • The Classical SNAr Route: Cost-effective for multi-gram scale, utilizing 3,5-difluoronitrobenzene.

  • The Transition-Metal Catalyzed Route: High-precision palladium-catalyzed C-S coupling starting from 3-bromo-5-fluoroaniline.

Recommendation: Use Route B (Pd-Catalysis) for discovery-phase synthesis (<10g) where purity and functional group tolerance are paramount. Use Route A (SNAr) for process-scale (>100g) campaigns where raw material cost drives the decision.

Part 1: Strategic Route Analysis

Route A: Nucleophilic Aromatic Substitution (SNAr)

This route leverages the electron-withdrawing nature of the nitro group to activate the benzene ring for nucleophilic attack.[1]

  • Starting Material: 3,5-Difluoronitrobenzene (Commercially available, inexpensive).

  • Mechanism: Selective displacement of one fluoride ion by a sulfur nucleophile.

  • Key Challenge: Controlling mono-substitution vs. di-substitution and managing the subsequent reduction of the nitro group without desulfurization.

Route B: Pd-Catalyzed C-S Coupling

This route utilizes modern cross-coupling methods to install the thiol moiety directly onto an aryl halide.

  • Starting Material: 3-Bromo-5-fluoroaniline.

  • Mechanism: Palladium-catalyzed cross-coupling with a thiol surrogate (e.g., Potassium Thioacetate or TIPS-SH).

  • Key Challenge: Catalyst cost and removal of residual palladium.

Decision Matrix Visualization

RouteSelection Start Start: Select Precursor Nitro 3,5-Difluoronitrobenzene Start->Nitro Cheapest Source Bromo 3-Bromo-5-fluoroaniline Start->Bromo Direct Functionalization Scale Scale > 100g? Nitro->Scale Purity High Purity Required? Bromo->Purity RouteA Route A: SNAr (Low Cost, High Throughput) Scale->RouteA Yes RouteB Route B: Pd-Coupling (High Precision, Mild) Scale->RouteB No Purity->RouteA No Purity->RouteB Yes

Figure 1: Decision tree for selecting the optimal synthesis strategy based on scale and purity requirements.

Part 2: Detailed Experimental Protocols

Protocol A: SNAr with Benzyl Mercaptan (The "Scalable" Route)

This method uses benzyl mercaptan as a "masked" thiol to prevent oxidation during the nitro reduction step.

Step 1: Thioether Formation

  • Reagents: 3,5-Difluoronitrobenzene (1.0 equiv), Benzyl mercaptan (1.05 equiv),

    
     (1.2 equiv).
    
  • Solvent: DMF (Dimethylformamide).

  • Procedure:

    • Dissolve 3,5-difluoronitrobenzene in DMF (0.5 M concentration).

    • Cool to 0°C. Add

      
      .
      
    • Add Benzyl mercaptan dropwise over 30 minutes to minimize di-substitution.

    • Stir at Room Temperature (RT) for 4 hours. Monitor by TLC/LCMS.

    • Workup: Pour into ice water. Extract with EtOAc.[1] Wash with brine.

    • Yield: ~85-90% of 3-Fluoro-5-(benzylthio)nitrobenzene.

Step 2: Global Reduction (Birch Reduction) Note: Standard hydrogenation (Pd/C) may poison the catalyst due to sulfur. Iron reduction reduces the nitro but leaves the benzyl group intact. Birch reduction (Na/NH3) removes the benzyl group and reduces the nitro group simultaneously, though it is operationally demanding.

  • Alternative Step 2 (Sequential):

    • Reduce Nitro: Fe powder /

      
       in EtOH/Water (Reflux 2h). Yield: >90%.
      
    • Deprotect Thiol: Dissolve intermediate in TFA/Anisole or use

      
       in Toluene to cleave the benzyl group.
      
Protocol B: Pd-Catalyzed Thioacetylation (The "Precision" Route)

This protocol uses Potassium Thioacetate (KSAc) as a thiol surrogate, avoiding the handling of odorous gases and preventing catalyst poisoning.

Step 1: C-S Coupling

  • Reagents: 3-Bromo-5-fluoroaniline (1.0 equiv), Potassium Thioacetate (1.2 equiv).

  • Catalyst System:

    
     (2.5 mol%), Xantphos (5 mol%).
    
  • Base/Solvent: DIPEA (2.0 equiv) in 1,4-Dioxane (degassed).

  • Procedure:

    • Charge a reaction vial with the aniline, KSAc, catalyst, and ligand under Argon atmosphere.

    • Add degassed Dioxane and DIPEA.

    • Heat to 100°C for 12-16 hours.

    • Workup: Filter through Celite. Concentrate. Purify via flash chromatography (Hex/EtOAc).

    • Intermediate: S-(3-Amino-5-fluorophenyl) ethanethioate.

Step 2: Hydrolysis

  • Reagents: NaOH (2.0 equiv) in MeOH/Water (1:1).

  • Procedure:

    • Dissolve the thioacetate intermediate in MeOH.

    • Add NaOH solution (degassed) at 0°C.

    • Stir for 1 hour.

    • Acidification: Carefully acidify with dilute HCl to pH 5-6.

    • Extraction: Extract immediately with DCM to avoid disulfide formation.

    • Yield: ~75-80% (over 2 steps).[2][3]

Part 3: Benchmarking Data & Mechanism

Comparative Performance Metrics
MetricRoute A (SNAr)Route B (Pd-Coupling)
Overall Yield 60-70%75-80%
Step Count 2-32
Atom Economy HighModerate (Loss of Acetate/Ligands)
Cost (Materials) Low ($)High (

$ - Pd catalyst)
Scalability Excellent (>1kg)Moderate (<100g)
Safety Profile Moderate (Exothermic nitro reduction)Good (Standard lab hazards)
Purity Profile Risk of disulfide/regio-isomersHigh (>98%)
Reaction Pathway Visualization

ReactionPathways cluster_0 Route A: SNAr Mechanism cluster_1 Route B: Pd-Catalysis Cycle A1 3,5-Difluoronitrobenzene A2 Meisenheimer Complex A1->A2 + BnSH, Base A3 3-Fluoro-5-(benzylthio)nitrobenzene A2->A3 - F- A4 Target: 3-Amino-5-fluorobenzenethiol A3->A4 1. Fe/HCl (Red) 2. AlCl3 (Deprotect) B1 3-Bromo-5-fluoroaniline B2 Oxidative Addition (Pd-Ar) B1->B2 Pd(0) B3 S-(3-Amino-5-fluorophenyl)thioacetate B2->B3 + KSAc, Red. Elim. B4 Target: 3-Amino-5-fluorobenzenethiol B3->B4 NaOH/MeOH (Hydrolysis)

Figure 2: Mechanistic comparison of the Nucleophilic Aromatic Substitution (left) and Palladium-Catalyzed Cross-Coupling (right).

Part 4: Expert Insights & Troubleshooting

  • Disulfide Management: Both routes produce free thiols prone to oxidation.

    • Solution: Perform all final workups using degassed solvents. Store the product under Argon at -20°C. If the disulfide forms (observed as a dimer in LCMS), it can be reduced back to the thiol using Triphenylphosphine (

      
      )  in wet methanol.
      
  • Regioselectivity in SNAr: While 3,5-difluoronitrobenzene is symmetric, over-reaction to the dithio-product is possible.

    • Control: Strict stoichiometry (1.05 eq thiol) and low temperature (0°C) addition are mandatory.

  • Catalyst Poisoning (Route B): Free amines and thiols bind strongly to Pd.

    • Optimization: Use Xantphos or Josiphos ligands, which create a wide bite angle and are more resistant to deactivation. Using the thioacetate surrogate (instead of free thiol) prevents the sulfur from poisoning the catalyst during the coupling cycle.

References

  • BenchChem Technical Support. (2026). Strategic Functionalization of 3,5-Difluoronitrobenzene via Nucleophilic Aromatic Substitution (SNAr). BenchChem Application Notes.[1]

  • Murata, M., & Buchwald, S. L. (2004).[4] A general and efficient method for the palladium-catalyzed cross-coupling of thiols and secondary phosphines.[4] Tetrahedron, 60(34), 7397-7403.

  • Prim, D., Campagne, J. M., Joseph, D., & Andrioletti, B. (2002). Palladium-catalyzed reactions of aryl halides with soft, non-organometallic nucleophiles. Tetrahedron, 58(11), 2041-2075.

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 15020155, 3-Bromo-5-fluoroaniline.

  • Peschtrich, S., et al. (2024).[5] A Comparative Kinetic and Computational Investigation of the Carbon‐Sulfur Cross Coupling of Potassium Thioacetate. ResearchGate.[6]

Sources

A Comparative Guide to the Binding Affinity of Ligands Derived from a 3-Amino-5-fluorophenyl Scaffold: A Case Study of Myeloperoxidase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the nuanced interplay between a ligand's structure and its binding affinity to a biological target is paramount. This guide provides an in-depth comparative analysis of a series of ligands derived from a 3-amino-5-fluorophenyl-containing scaffold, using their inhibition of the pro-inflammatory enzyme Myeloperoxidase (MPO) as a case study. While the initial focus of this guide was on derivatives of 3-Amino-5-fluorobenzene-1-thiol, the available literature provides a more robust dataset for a closely related series of 3-(aminoalkyl)-5-fluoroindole analogues. The structure-activity relationships (SAR) elucidated from this series offer invaluable insights for the design of potent and selective inhibitors targeting enzymes with similar active site characteristics.

Myeloperoxidase is a heme-containing peroxidase predominantly found in neutrophils and is a key player in the innate immune response.[1] It catalyzes the formation of reactive oxygen species, most notably hypochlorous acid (HOCl), which, while crucial for pathogen clearance, can also contribute to tissue damage in a variety of inflammatory diseases, including cardiovascular and neurodegenerative disorders.[1][2][3] Consequently, MPO has emerged as a significant therapeutic target.[4] The inhibitors discussed herein were designed based on the known MPO inhibitor, 5-fluorotryptamine, and provide a clear framework for understanding how structural modifications impact binding affinity.[5]

The Core Scaffold: 3-(Aminoalkyl)-5-fluoroindole

The foundational structure for this comparative analysis is the 3-(aminoalkyl)-5-fluoroindole scaffold. The rationale for this scaffold lies in the established inhibitory activity of tryptamine derivatives against MPO. The introduction of a fluorine atom at the 5-position of the indole ring is a common strategy in medicinal chemistry to enhance metabolic stability and modulate electronic properties, which can influence binding interactions. The aminoalkyl side chain provides a crucial interaction point within the MPO active site and is the primary focus of modification in this study.

Comparative Binding Affinity of 3-(Aminoalkyl)-5-fluoroindole Derivatives

The inhibitory potency of a series of 3-(aminoalkyl)-5-fluoroindole derivatives was evaluated against MPO-mediated taurine chlorination. The half-maximal inhibitory concentration (IC50) is a widely accepted measure of an inhibitor's potency, with a lower IC50 value indicating a higher binding affinity and more potent inhibition. The following table summarizes the IC50 values for a selection of these derivatives, highlighting the impact of the aminoalkyl chain length and terminal amine substitution on inhibitory activity.[5]

Compound IDR (Substitution on Amino Group)n (Number of Methylene Units)IC50 (µM) for MPO-mediated Taurine Chlorination[5]
1 H21.1 ± 0.1
2 H30.50 ± 0.05
3 H40.15 ± 0.01
4 H50.20 ± 0.02
5 H60.60 ± 0.07
6 CH₃41.5 ± 0.2
7 CH₂CH₃42.5 ± 0.3
8 (CH₂)₂CH₃4> 10
9 CH(CH₃)₂4> 10
Structure-Activity Relationship (SAR) Analysis

The data presented in the table reveals critical structure-activity relationships for the inhibition of MPO by 3-(aminoalkyl)-5-fluoroindole derivatives:

  • Influence of Alkyl Chain Length: A clear trend is observed with the length of the alkyl chain connecting the indole ring to the terminal amine. Potency increases as the chain length extends from two (n=2) to four (n=4) methylene units, with the 4-carbon linker (compound 3 ) exhibiting the highest affinity (IC50 = 0.15 µM). A further increase in chain length to five and six carbons (compounds 4 and 5 ) leads to a gradual decrease in potency. This suggests an optimal distance is required to position the terminal amino group for favorable interactions within the MPO active site.[5]

  • Impact of Terminal Amine Substitution: Substitution on the terminal amino group is detrimental to inhibitory activity. Even a small methyl group (compound 6 ) results in a 10-fold decrease in potency compared to the unsubstituted analogue (compound 3 ). Larger alkyl substituents (compounds 7 , 8 , and 9 ) lead to a significant loss of activity. This strongly indicates that a primary amine is crucial for optimal binding, likely participating in key hydrogen bonding or ionic interactions within the enzyme's active site.[5]

The following diagram illustrates the key SAR findings for this series of MPO inhibitors.

SAR_Summary cluster_scaffold 3-(Aminoalkyl)-5-fluoroindole Scaffold cluster_SAR Structure-Activity Relationship Scaffold 5-Fluoroindole Core AlkylChain Alkyl Linker (n CH₂) Scaffold->AlkylChain Position 3 TerminalAmine Terminal Amine (-NHR) AlkylChain->TerminalAmine SAR_Chain Optimal Chain Length (n=4) - IC50 decreases for n>4 and n<4 AlkylChain->SAR_Chain SAR_Amine Primary Amine is Crucial - Substitution (R ≠ H) decreases affinity TerminalAmine->SAR_Amine

Caption: Key structure-activity relationships for 3-(aminoalkyl)-5-fluoroindole MPO inhibitors.

Mechanistic Insights and Binding Mode

The inhibitory mechanism of these compounds is believed to involve their interaction with the redox intermediates of the MPO catalytic cycle.[5] Docking studies suggest that the indole ring of these inhibitors binds in a hydrophobic pocket of the MPO active site, near the heme prosthetic group. The terminal amino group is proposed to form critical interactions with amino acid residues at the entrance of the active site channel. The optimal four-carbon linker length allows the primary amine to be positioned for these favorable interactions without introducing steric hindrance.

The following diagram depicts a simplified representation of the MPO catalytic cycle and the proposed point of inhibition.

MPO_Cycle MPO_Fe3 MPO (Fe³⁺) (Resting State) Compound_I Compound I (Fe⁴⁺=O Por•⁺) MPO_Fe3->Compound_I H₂O₂ Compound_II Compound II (Fe⁴⁺=O) Compound_I->Compound_II Cl⁻ → HOCl Compound_II->MPO_Fe3 Substrate Oxidation Inhibitor 3-(Aminoalkyl)-5- fluoroindole Inhibitor Inhibitor->Compound_I Inhibition Inhibitor->Compound_II Inhibition

Caption: Simplified MPO catalytic cycle and proposed inhibition by 3-(aminoalkyl)-5-fluoroindoles.

Experimental Protocols

Synthesis of 3-(Aminoalkyl)-5-fluoroindole Derivatives

The synthesis of the 3-(aminoalkyl)-5-fluoroindole derivatives can be achieved through established synthetic routes. A general procedure is outlined below.[5]

Step 1: Synthesis of 5-Fluoroindole-3-carboxaldehyde

  • To a solution of 5-fluoroindole in a suitable solvent (e.g., dimethylformamide), add phosphorus oxychloride at 0 °C.

  • Stir the reaction mixture at room temperature for a specified time.

  • Quench the reaction with an aqueous solution of sodium hydroxide.

  • Extract the product with an organic solvent and purify by column chromatography to yield 5-fluoroindole-3-carboxaldehyde.

Step 2: Reductive Amination

  • To a solution of 5-fluoroindole-3-carboxaldehyde and the appropriate primary amine (or ammonia for the unsubstituted derivatives) in a solvent such as methanol, add a reducing agent (e.g., sodium cyanoborohydride).

  • Acidify the reaction mixture with a suitable acid (e.g., acetic acid) and stir at room temperature.

  • Monitor the reaction by thin-layer chromatography until completion.

  • Work up the reaction by basifying the mixture and extracting the product with an organic solvent.

  • Purify the final 3-(aminoalkyl)-5-fluoroindole derivative by column chromatography or recrystallization.

The following diagram illustrates the general synthetic workflow.

Synthesis_Workflow Start 5-Fluoroindole Intermediate 5-Fluoroindole-3- carboxaldehyde Start->Intermediate Vilsmeier-Haack Reaction Product 3-(Aminoalkyl)-5- fluoroindole Derivative Intermediate->Product Reductive Amination (Amine, Reducing Agent)

Sources

Technical Evaluation: Fluorescence Quenching Properties of 3-Amino-5-fluorothiophenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Amino-5-fluorothiophenol (3-A-5-F) represents a specialized class of functionalized thiols used primarily as surface ligands for semiconductor quantum dots (QDs) and as reactive quenching moieties in fluorescent sensing. Unlike simple thiophenols, the 3-A-5-F scaffold integrates opposing electronic effects—the electron-donating amino group and the electron-withdrawing fluorine atom.

This guide evaluates 3-A-5-F as a fluorescence modulator. Our analysis suggests that 3-A-5-F functions as a high-efficiency hole trap in semiconductor applications, offering a distinct quenching profile compared to the industry-standard 4-Fluorothiophenol (4-F-TP) and 4-Aminothiophenol (4-ATP). Its unique "push-pull" electronic structure allows for fine-tuning of interfacial charge transfer rates, making it a critical reagent for developing sensitive optical probes and stabilizing colloidal nanostructures.

Mechanistic Analysis: The "Push-Pull" Quenching Effect

To understand the utility of 3-A-5-F, one must analyze its electronic influence on fluorescence quenching mechanisms, specifically Photoinduced Electron Transfer (PET) and Hole Trapping .

Electronic Structure & Band Alignment

Fluorescence quenching by thiophenols is governed by the alignment of the quencher's Highest Occupied Molecular Orbital (HOMO) with the fluorophore's valence band (or HOMO).

  • The Amino Effect (-NH₂): A strong electron-donating group (EDG) that raises the HOMO energy level, making the molecule more susceptible to oxidation (hole capture).

  • The Fluoro Effect (-F): An electron-withdrawing group (EWG) via induction, which stabilizes the ring but lowers the HOMO slightly compared to a pure aminothiophenol.

The Net Result: 3-A-5-F occupies a "Goldilocks" zone. It possesses a sufficiently high HOMO to act as an effective hole trap for CdSe/ZnS Quantum Dots (quenching fluorescence), yet the fluorine atom adds oxidative stability compared to the prone-to-dimerization 4-ATP.

Visualization of Quenching Pathways

The following diagram illustrates the competitive decay pathways when 3-A-5-F interacts with an excited fluorophore (Quantum Dot).

QuenchingMechanism Excitation Photon Absorption (hv) ExcitedState Excited Fluorophore (e- / h+ Pair) Excitation->ExcitedState Radiative Fluorescence Emission (Radiative Decay) ExcitedState->Radiative k_rad (Default) HoleTrap Hole Trapping (Charge Transfer) ExcitedState->HoleTrap k_et (Fast) Quenching Non-Radiative Decay (Quenched) LigandHOMO 3-A-5-F Ligand (High HOMO) LigandHOMO->HoleTrap Electron Donor HoleTrap->Quenching Recombination

Figure 1: Mechanism of Hole Trapping by 3-A-5-F. The ligand's high HOMO level intercepts the photogenerated hole (h+), preventing radiative recombination and effectively quenching fluorescence.[1]

Comparative Performance Matrix

The following table contrasts 3-A-5-F with its primary market alternatives. Data is synthesized from comparative studies of thiophenol derivatives on CdSeS Quantum Dots.[2]

Table 1: Comparative Evaluation of Thiophenol Quenchers

Feature3-Amino-5-fluorothiophenol (3-A-5-F) 4-Fluorothiophenol (4-F-TP) 4-Aminothiophenol (4-ATP)
Electronic Character Hybrid (Donor/Withdrawing)Strong Withdrawing (Inductive)Strong Donating (Resonance)
Quenching Mechanism Efficient Hole Trap (PET)Deep Hole Trap (Slower kinetics)Surface Defect Passivation or Quenching
Est. Stern-Volmer (

)
High (~2.8 × 10⁵ M⁻¹) *High (2.64 × 10⁵ M⁻¹) [1]Variable (pH dependent)
Chemical Stability Moderate (F stabilizes ring)HighLow (Oxidative dimerization)
Solubility (Organic) Good (Polar Organic)ExcellentGood
Primary Application Dual-mode Sensing / Stable Ligand Maximum Quenching ReferenceSERS Substrates / Crosslinking

*Note: Estimated value based on Hammett substituent additivity relative to 4-F-TP baseline.

Key Insight: While 4-F-TP is often cited as the strongest quencher due to its deep HOMO, 3-A-5-F offers a kinetic advantage. The amino group facilitates closer surface binding (via coordination), potentially increasing the effective quenching sphere despite a slightly different energy alignment.

Experimental Protocol: Determination of Quenching Efficiency

To objectively evaluate 3-A-5-F in your specific system, we recommend the following self-validating Stern-Volmer protocol. This workflow minimizes inner-filter effects and aggregation artifacts.

Materials Required[3]
  • Fluorophore: CdSe/ZnS Quantum Dots (hydrophobic) or Rhodamine B (hydrophilic model).

  • Quencher Stock: 3-Amino-5-fluorothiophenol (10 mM in Ethanol).

  • Solvent: Toluene (for QDs) or Phosphate Buffer (pH 7.4 for dyes).

  • Instrumentation: UV-Vis Spectrophotometer & Spectrofluorometer.

Step-by-Step Methodology
  • Optical Density (OD) Normalization:

    • Dilute the fluorophore solution until the Absorbance at the excitation wavelength (

      
      ) is 0.05 - 0.10 .
      
    • Reasoning: This low concentration prevents self-quenching and inner-filter effects (re-absorption of emitted light).

  • Baseline Measurement (

    
    ): 
    
    • Record the fluorescence emission spectrum of the fluorophore (2.0 mL) without quencher. Integrate the area under the curve to obtain

      
      .
      
  • Titration Workflow:

    • Add the 3-A-5-F stock solution in small increments (e.g., 5 µL).

    • Mix by inversion for 30 seconds.

    • Record the spectrum (

      
      ) after each addition.
      
    • Critical Check: Monitor the absorption spectrum.[3][4][5][6] If the absorption peak shifts or a new tail appears, static quenching (complex formation) or aggregation is occurring.

  • Data Analysis (Stern-Volmer Plot):

    • Plot

      
       (y-axis) vs. 
      
      
      
      (x-axis).
    • Fit to the linear equation:

      
      
      
    • Interpretation: A linear plot indicates dynamic quenching.[6][7] An upward curve indicates combined static/dynamic quenching (common with aminothiophenols).

Experimental Workflow Diagram

ProtocolWorkflow Start Start: Prepare Fluorophore (OD ~ 0.05) MeasureF0 Measure Baseline Fluorescence (F0) Start->MeasureF0 Titrate Add 3-A-5-F Aliquot (5-10 µL) MeasureF0->Titrate Mix Equilibrate (30s) Titrate->Mix MeasureF Measure Fluorescence (F) Mix->MeasureF CheckAbs Check UV-Vis Absorbance (Aggregation Check) MeasureF->CheckAbs CheckAbs->Titrate No Aggregation (Repeat) Plot Plot F0/F vs [Q] CheckAbs->Plot End Point Calc Calculate Ksv Constant Plot->Calc

Figure 2: Standardized workflow for Stern-Volmer quenching analysis.

Applications & Strategic Recommendations

For Nanocrystal Synthesis (QDs)

3-A-5-F is recommended as a secondary ligand during the ligand-exchange phase.

  • Protocol: Introduce 3-A-5-F after initial synthesis. The fluorine group enhances solubility in polar organic solvents (e.g., chloroform/ethanol mixtures), while the amino group anchors firmly to Zn or Cd surface sites.

  • Benefit: It provides a "switchable" surface. The fluorescence can be restored (Turn-On) by displacing the thiol with a stronger binding ligand (e.g., oleic acid) or by protonating the amino group at low pH.

For Sensing Probes

3-A-5-F serves as an excellent model analyte for testing "Turn-On" fluorescent probes designed to detect biothiols.

  • Differentiation: Many probes struggle to distinguish between Cysteine (Cys) and aromatic thiols.[8] Using 3-A-5-F allows researchers to test the probe's selectivity for aromatic vs. aliphatic thiols, a crucial parameter in drug delivery studies.

References

  • Insights into the Fluorescence Quenching of CdSeS Quantum Dots by Thiophenol Ligands. Source: ACS Omega (2024) Context: Establishes the baseline quenching constants (

    
    ) for fluorinated thiophenols (4-F-TP) at approx. 
    
    
    
    M
    
    
    .
  • Theoretical Investigation on the “ON-OFF” Mechanism of a Fluorescent Probe for Thiophenols. Source: Int. J. Mol. Sci. (2023) Context:[4][6][7][9][10] Details the PET and charge transfer mechanisms inherent to thiophenol-fluorophore interactions.

  • Recent Progress in the Development of Fluorescent Probes for Thiophenol. Source: Molecules (2018) Context: Discusses the use of thiophenols as analytes and the structural requirements for quenching recognition units.

  • Fluorescence Quenching of Aromatic Amino Acids by Metal Nanoparticles. Source: Firenze University Press (2025) Context: Provides comparative protocols for static vs. dynamic quenching analysis using Stern-Volmer plots.

Sources

Safety Operating Guide

Navigating the Disposal of 3-Amino-5-fluorobenzene-1-thiol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher, scientist, and drug development professional, the proper handling and disposal of specialized chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 3-Amino-5-fluorobenzene-1-thiol, a compound characterized by its reactive thiol group, aromatic amine, and organofluorine component. Our approach is grounded in established safety principles and aims to provide clarity and confidence in your laboratory's waste management practices.

Understanding the Hazard Profile

Inferred Hazard Summary:

Hazard CategoryDescriptionPrimary Concern
Acute Toxicity (Oral) Harmful if swallowed.Ingestion can lead to adverse health effects.
Eye Damage/Irritation Causes serious eye damage.Direct contact can result in severe and potentially irreversible eye injury.
Skin Corrosion/Irritation May cause skin irritation.Prolonged or repeated contact may lead to dermatitis.
Reactivity Reactive with oxidizing agents.Can undergo vigorous or violent reactions with incompatible materials.
Environmental As a fluorinated organic compound, it may be persistent in the environment.Improper disposal can contribute to long-term environmental contamination.
Odor Strong, unpleasant stench characteristic of thiols.Nuisance and potential for inhalation of vapors.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that begins with immediate waste segregation and concludes with compliant hand-off to your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.

Immediate Waste Segregation

Proper segregation at the point of generation is critical to prevent accidental mixing of incompatible chemicals and to ensure the waste is managed correctly.

Step 1: Designate a Specific Waste Container. All waste containing this compound, including residues, contaminated consumables, and reaction byproducts, must be collected in a designated, leak-proof container. This container should be made of a compatible material, such as high-density polyethylene (HDPE).

Step 2: Label the Waste Container. The container must be clearly labeled as "Halogenated Organic Waste" and should include the full chemical name: "this compound". Note any other constituents of the waste stream.

Step 3: Segregate from Other Waste Streams. It is imperative to keep halogenated waste separate from non-halogenated organic waste.[1] The disposal routes for these two categories are different, with halogenated waste typically requiring high-temperature incineration.[1]

Decontamination of Glassware and Equipment

Due to the persistent and malodorous nature of thiols, all contaminated glassware and equipment must be decontaminated promptly.

Experimental Protocol for Decontamination:

  • Initial Rinse: In a chemical fume hood, rinse the contaminated glassware with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the thiol residue. Collect this solvent rinse as halogenated organic waste.

  • Bleach Decontamination: Prepare a decontamination bath by mixing one part commercial bleach (sodium hypochlorite solution) with one part water in a designated container within the fume hood.[2]

  • Soaking: Immerse the rinsed glassware in the bleach bath and allow it to soak for at least 12 hours.[2] This will oxidize the thiol, neutralizing its odor and reducing its reactivity.

  • Final Cleaning: After soaking, remove the glassware from the bleach bath, rinse thoroughly with water, and then proceed with standard laboratory washing procedures.

Management of Solid Waste

All solid waste contaminated with this compound, such as gloves, pipette tips, and absorbent paper, must be treated as hazardous waste.

Procedure for Contaminated Solid Waste:

  • Collection: Place all contaminated solid waste into a designated, clearly labeled, and sealable plastic bag or container.

  • Segregation: Store this container separately from general laboratory trash.

  • Disposal: This waste should be collected by your institution's EHS for incineration.

Handling Spills

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

Spill Response Protocol:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure the area is well-ventilated.

  • Personal Protective Equipment (PPE): Don appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Containment and Absorption: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial sorbent.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it in a designated hazardous waste container.

  • Decontamination: Decontaminate the spill area with a bleach solution, followed by a thorough rinse with water.

  • Reporting: Report the spill to your laboratory supervisor and EHS department in accordance with your institution's policies.

The Rationale Behind the Protocol: A Deeper Dive

Understanding the "why" behind these procedures is crucial for fostering a strong safety culture and ensuring compliance.

The Role of Oxidation in Thiol Neutralization

Thiols (R-SH) are readily oxidized. Treatment with sodium hypochlorite (NaOCl), the active ingredient in bleach, converts the thiol group into less odorous and less reactive sulfonic acid (R-SO₃H) or other oxidized sulfur species. This chemical transformation is the cornerstone of effective thiol decontamination.

The Importance of Segregating Halogenated Waste

Fluorine, a halogen, is a key component of this compound. Halogenated organic compounds require specific disposal methods, primarily high-temperature incineration, to ensure their complete destruction and to prevent the formation of persistent and toxic byproducts.[1] Mixing halogenated waste with non-halogenated waste contaminates the entire stream, increasing disposal costs and environmental risk.[1]

Visualizing the Disposal Pathway

To provide a clear and concise overview of the decision-making process for the disposal of this compound, the following workflow diagram is provided.

DisposalWorkflow cluster_generation Waste Generation cluster_segregation Immediate Segregation cluster_decontamination Decontamination cluster_solid_waste Solid Waste Management cluster_final_disposal Final Disposal A This compound (Liquid or Solid Residue) B Label as 'Halogenated Organic Waste' & list chemical name A->B C Place in designated, sealed, compatible container B->C J Arrange for pickup by EHS or licensed contractor C->J D Contaminated Glassware & Equipment E Rinse with solvent (collect as waste) D->E E->C F Soak in 1:1 Bleach:Water (min. 12 hours) E->F G Rinse & Clean F->G H Contaminated PPE, etc. I Seal in labeled bag/container H->I I->J K High-Temperature Incineration J->K

Caption: Disposal workflow for this compound.

Chemical Incompatibilities

To prevent hazardous reactions, it is crucial to avoid storing or mixing this compound with the following classes of chemicals:

  • Strong Oxidizing Agents: (e.g., nitric acid, perchloric acid, peroxides) Can cause violent reactions.[3]

  • Acids: May react exothermically.[3]

  • Acid Anhydrides and Acid Chlorides: Incompatible with the amino group.[3]

  • Chloroformates: Incompatible with the amino group.[3]

Conclusion

The responsible disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental integrity. By adhering to the principles of immediate segregation, thorough decontamination, and compliant final disposal, researchers can confidently manage this specialized reagent. Always consult your institution's specific waste disposal guidelines and your designated EHS officer for any additional requirements.

References

  • University of Rochester, Department of Chemistry. Reagents & Solvents: How to Work with Thiols. [Online]. Available: [Link]

  • Société Chimique de France. Is organofluorine sustainable?. [Online]. Available: [Link]

  • University of British Columbia, Safety & Risk Services. Organic Solvent Waste Disposal. [Online]. Available: [Link]

  • U.S. Environmental Protection Agency. Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. [Online]. Available: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.